2-Bromo-5-(methoxymethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADQLKEISKNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693755 | |
| Record name | 2-Bromo-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708273-70-5 | |
| Record name | 2-Bromo-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(methoxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-(methoxymethyl)pyridine: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Functionalized Pyridines
In the landscape of modern drug discovery and development, pyridine-based molecular scaffolds are of paramount importance. Their presence in numerous FDA-approved pharmaceuticals underscores their ability to impart favorable pharmacological activity, making them a cornerstone of medicinal chemistry.[1] 2-Bromo-5-(methoxymethyl)pyridine is a specialized heterocyclic building block designed for this demanding field. Its structure is strategically functionalized: the bromine atom at the 2-position serves as a versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the methoxymethyl group at the 5-position can influence solubility, metabolic stability, and target engagement.
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, propose robust synthetic pathways based on established chemical principles, detail its expected reactivity, and discuss its potential applications as a key intermediate in the synthesis of complex, high-value molecules.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure. These characteristics are essential for planning reactions, developing purification strategies, and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Monoisotopic Mass | 200.979 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Predicted to be high; requires vacuum distillation | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | N/A |
| InChI Key | VYADQLKEISKNDT-UHFFFAOYSA-N | [2] |
| SMILES | COCC1=CN=C(C=C1)Br | [2] |
Spectroscopic Characterization (Expected):
-
¹H NMR: The spectrum would show characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the oxygen, and a singlet for the methyl (-CH₃) protons of the methoxy group.
-
¹³C NMR: Seven distinct carbon signals would be expected, corresponding to the five carbons of the pyridine ring, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom, in an approximate 1:1 ratio.
Synthesis of this compound: Proposed Routes and Methodologies
The synthesis of this compound is not extensively documented in peer-reviewed literature. However, a highly logical and efficient pathway can be designed starting from the commercially available precursor, 2-Bromo-5-methylpyridine. This route involves a two-step sequence: radical bromination followed by nucleophilic substitution.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Expertise & Causality: Rationale Behind the Chosen Pathway
This proposed synthesis is rooted in fundamental and reliable organic transformations.
-
Starting Material Selection: 2-Bromo-5-methylpyridine is an ideal precursor.[3] The bromine at the 2-position is relatively stable under free-radical conditions, allowing for selective functionalization of the benzylic methyl group.
-
Step 1: Benzylic Bromination: The methyl group on the pyridine ring is benzylic-like, making it susceptible to free-radical halogenation.
-
Reagent Choice: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. It provides a low, constant concentration of bromine, which minimizes side reactions like aromatic bromination. Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes at a convenient rate upon heating to kickstart the reaction. A similar transformation has been documented for this class of compounds.[4]
-
-
Step 2: Williamson Ether Synthesis: The resulting 2-Bromo-5-(bromomethyl)pyridine intermediate contains a highly reactive benzylic bromide.
-
Reagent Choice: This bromide is an excellent electrophile for Sₙ2 reactions. Sodium methoxide (NaOMe) is a strong, non-hindered nucleophile that will readily displace the bromide to form the desired methoxymethyl ether linkage. Methanol is the ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the sodium methoxide.
-
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyridine (1.0 eq.).
-
Reagent Addition: Add carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield 2-Bromo-5-(bromomethyl)pyridine.
Step 2: Synthesis of this compound
-
Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.2 eq.) in anhydrous methanol.
-
Reagent Addition: Cool the sodium methoxide solution to 0°C in an ice bath. Add a solution of 2-Bromo-5-(bromomethyl)pyridine (1.0 eq.) in a minimal amount of anhydrous methanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the consumption of the starting material by TLC.
-
Workup: Quench the reaction by carefully adding water. A significant portion of the methanol can be removed via rotary evaporation.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is activated towards various transformations, making it a valuable intermediate for constructing complex molecular architectures.[5][6]
Key Reaction Pathways
Caption: Key cross-coupling reactions of this compound.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters, catalyzed by a palladium complex, allows for the straightforward installation of diverse aromatic systems. This is one of the most powerful and widely used methods for creating biaryl structures prevalent in drug molecules.[5]
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes provides access to 2-alkynylpyridine derivatives. These can be valuable intermediates or serve as final targets themselves.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.
The methoxymethyl group is generally stable to these conditions, making this building block a versatile tool for late-stage functionalization in a synthetic sequence.
Safety and Handling
-
Hazard Classification (Expected):
-
Handling Precautions:
-
Storage:
Conclusion
This compound represents a strategically designed building block for the synthesis of complex heterocyclic compounds. Although its synthesis is not widely reported, a robust and logical pathway can be proposed utilizing well-established, high-yielding chemical reactions. Its true value lies in the versatile reactivity of the 2-bromo substituent, which serves as a linchpin for advanced palladium-catalyzed cross-coupling reactions. For medicinal chemists and drug development professionals, this compound offers a reliable entry point for generating novel molecular entities with precisely controlled architecture, paving the way for the discovery of next-generation therapeutics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. innospk.com [innospk.com]
- 6. 2-Bromo-5-(methoxymethoxy)pyridine | 886980-61-6 | Benchchem [benchchem.com]
- 7. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 8. 105170-27-2 Cas No. | 2-Bromo-5-methoxypyridine | Apollo [store.apolloscientific.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-5-(methoxymethyl)pyridine
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic profile, synthesis, and handling of 2-Bromo-5-(methoxymethyl)pyridine. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science, primarily leveraged for its strategically placed reactive sites. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights into the practical application and characterization of this versatile chemical intermediate.
Introduction: Strategic Importance in Chemical Synthesis
The Pyridine Scaffold: A Privileged Structure
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved pharmaceutical agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after scaffold. The introduction of specific functional groups onto this core allows for the fine-tuning of a molecule's pharmacological profile. Among the most useful derivatives are halogenated pyridines, which serve as versatile precursors for constructing complex molecular architectures.[2][3]
This compound: A Bifunctional Intermediate
This compound (Figure 1) is a pyridine derivative of significant interest. Its structure is characterized by two key features that enable diverse chemical transformations:
-
A Bromine Atom at the 2-Position: This site is highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4]
-
A Methoxymethyl Group at the 5-Position: This flexible ether linkage can influence solubility and conformational properties, and its benzylic-like protons offer potential sites for further functionalization under specific conditions.
This dual functionality makes the compound an ideal starting material for creating libraries of complex molecules for screening in drug discovery and for developing novel agrochemicals and materials.[2][4]
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is fundamental for reproducible scientific work.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₇H₈BrNO[5]
-
InChI: InChI=1S/C7H8BrNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3[5]
-
InChIKey: VYADQLKEISKNDT-UHFFFAOYSA-N[5]
-
Canonical SMILES: COCC1=CN=C(C=C1)Br[5]
Molecular Structure
The molecular structure consists of a pyridine ring substituted at the C2 and C5 positions.
Caption: 2D structure of this compound.
Core Molecular Properties
| Property | Value | Source |
| Molecular Weight | 202.05 g/mol | Calculated |
| Exact Mass | 200.97893 Da | [5] |
| Monoisotopic Mass | 200.97893 Da | [5][7] |
| Topological Polar Surface Area | 22.1 Ų | [6] |
| Heavy Atom Count | 10 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments, influencing reaction conditions, purification methods, and formulation strategies.
Physical State and Appearance
Based on structurally similar compounds such as 2-Bromo-5-methoxypyridine, this compound is expected to be a colorless to light yellow liquid or a low-melting solid at room temperature.[4]
Quantitative Physicochemical Data
Data for the target compound is limited; therefore, some values are predicted or inferred from closely related analogs.
| Property | Value | Notes | Source |
| Boiling Point | ~232-241 °C (at 760 mmHg) | Predicted/Inferred from analogs | [4][8][9] |
| Melting Point | ~22 °C | Based on 2-Bromo-5-methoxypyridine | [10] |
| Density | ~1.46-1.53 g/cm³ | Predicted | [8][9][10] |
| Refractive Index | ~1.54 | Predicted/Inferred from analogs | [4][10] |
| Flash Point | ~99.4 °C | Based on 2-Bromo-5-methoxypyridine | [4][8][10] |
| Vapor Pressure | ~0.0577 mmHg at 25°C | Based on 2-Bromo-5-methoxypyridine | [8][10] |
Solubility Profile
-
Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[11]
-
Aqueous Solubility: Due to its hydrophobic bromine atom and predominantly nonpolar structure, it is expected to be poorly soluble in water.[11]
Lipophilicity
The partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's ability to cross cell membranes.
-
Predicted XLogP: 1.2 - 1.5.[5][7] This value suggests moderate lipophilicity, indicating a good balance between aqueous solubility and membrane permeability, a desirable trait for many drug candidates.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ ~8.4 ppm (d, 1H): The proton at C6, adjacent to the nitrogen, will be the most downfield aromatic signal, appearing as a doublet.
-
δ ~7.6 ppm (dd, 1H): The proton at C4, coupled to both C3 and C6 protons (meta-coupling), will appear as a doublet of doublets.
-
δ ~7.4 ppm (d, 1H): The proton at C3 will appear as a doublet.
-
δ ~4.4 ppm (s, 2H): The two protons of the methylene bridge (-CH₂-) will appear as a singlet.
-
δ ~3.4 ppm (s, 3H): The three protons of the methyl group (-OCH₃) will appear as a sharp singlet.
Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~158-162 ppm: C5 (carbon bearing the methoxymethyl group).
-
δ ~148-150 ppm: C6 (carbon adjacent to nitrogen).
-
δ ~140-142 ppm: C2 (carbon bearing the bromine atom).
-
δ ~120-140 ppm: C3 and C4.
-
δ ~70-75 ppm: Methylene carbon (-CH₂-).
-
δ ~55-60 ppm: Methyl carbon (-OCH₃).
Protocol: Standard NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs such as DEPT or 2D techniques (COSY, HSQC) can be used for more detailed structural assignment.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS)
Causality: MS is used to determine the molecular weight and elemental composition of a molecule. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.
Expected High-Resolution MS Data: The molecule will produce a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
| Adduct | Formula | Predicted m/z | Source |
| [M+H]⁺ | [C₇H₉BrNO]⁺ | 201.98621 | [5][7] |
| [M+Na]⁺ | [C₇H₈BrNNaO]⁺ | 223.96815 | [5][7] |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[12]
Expected Characteristic Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃).
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1050 cm⁻¹: C-O-C asymmetric and symmetric stretching of the ether linkage.
-
~600-500 cm⁻¹: C-Br stretching vibration.
Synthesis and Reactivity
Proposed Synthetic Workflow
A plausible and efficient synthesis starts from the commercially available 2-bromo-5-methylpyridine. The strategy involves a two-step transformation: benzylic bromination followed by a Williamson ether synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine (Intermediate) This protocol is adapted from established methods for benzylic bromination of substituted picolines.[13]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyridine (1.0 eq).
-
Reagents: Add carbon tetrachloride (CCl₄) as the solvent, followed by N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-5-(bromomethyl)pyridine can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.[13]
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under a nitrogen atmosphere.
-
Reaction: Cool the sodium methoxide solution to 0°C. Add a solution of the crude 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in methanol dropwise.
-
Completion: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product by vacuum distillation or column chromatography to yield pure this compound.
Safety, Handling, and Storage
Trustworthiness: While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally analogous compounds provide a reliable basis for a hazard assessment.
Hazard Assessment
Based on data for 2-bromo-5-methoxypyridine and 2-bromo-5-methylpyridine, the compound should be treated as hazardous.[8][14]
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[8][14]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]
Conclusion
This compound is a valuable and versatile intermediate in synthetic chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic route make it a reliable building block for drug discovery and materials science. The presence of orthogonal reactive sites—the C-Br bond for cross-coupling and the methoxymethyl group for modulating physical properties—provides chemists with a powerful tool for generating molecular diversity. Proper adherence to safety and handling protocols is essential when working with this and related halogenated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-2-(methoxymethyl)pyridine | 1000787-43-8 | Benchchem [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 3-bromo-5-(methoxymethyl)pyridine CAS#: 173999-17-2 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Buy 2-methoxy-5-bromo-pyridine (EVT-1491265) | 1199266-76-6 [evitachem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. prepchem.com [prepchem.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-(methoxymethyl)pyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines hold a place of prominence due to their prevalence in a vast array of bioactive molecules. This technical guide provides a comprehensive overview of 2-Bromo-5-(methoxymethyl)pyridine, a versatile pyridine derivative that offers a unique combination of reactive sites for molecular elaboration. As a Senior Application Scientist, this guide is designed to not only present the core technical data of this compound but also to provide insights into its synthesis, reactivity, and practical applications, thereby empowering researchers to leverage its full potential in their scientific endeavors.
Core Compound Identification and Properties
Chemical Identity
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 708273-70-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | Calculated |
| Canonical SMILES | COCC1=CN=C(C=C1)Br | [2] |
| InChI Key | VYADQLKEISKNDT-UHFFFAOYSA-N | [2] |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 250 °C | [3] |
| Density | 1.463 g/cm³ | [3] |
| Flash Point | 105 °C | [3] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |
Note: Some physical properties are sourced from chemical suppliers and should be considered as reference values.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
References
Navigating the Spectroscopic Landscape of 2-Bromo-5-(methoxymethyl)pyridine: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize 2-Bromo-5-(methoxymethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the current scarcity of publicly available experimental spectral data for this specific molecule, this paper adopts a scientifically grounded approach by leveraging predictive methodologies and comparative analysis with closely related analogues. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both a foundational understanding and field-proven insights into the spectroscopic workflow for novel pyridine derivatives.
Introduction: The Challenge and the Approach
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. Its structural features, including the bromine atom and the methoxymethyl group, offer versatile handles for a variety of chemical transformations. Accurate and comprehensive structural characterization is a prerequisite for its use in any synthetic endeavor, and for ensuring the identity and purity of resulting products.
A thorough search of scientific literature and chemical databases reveals a notable lack of published experimental spectral data (NMR, IR, MS) for this compound. This presents a common challenge for researchers working with novel or less-common compounds. To address this, this guide will employ a multi-faceted strategy. We will utilize predictive tools for mass spectrometry and provide a detailed analysis of the expected spectral features based on the compound's structure. Furthermore, we will draw insightful comparisons with a closely related analogue, 2-bromo-5-methylpyridine, for which some experimental data is available, to illustrate the principles of spectral interpretation. This comparative approach allows us to build a robust understanding of the spectroscopic properties of this compound.
Molecular Structure of this compound
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-(methoxymethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-Bromo-5-(methoxymethyl)pyridine (CAS No. 708273-70-5), a key heterocyclic building block in contemporary drug discovery and organic synthesis. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and field-proven methodologies to offer predictive insights and robust experimental protocols. It is designed for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound's physicochemical properties to enable its effective use in synthetic and pharmaceutical applications.
Introduction and Molecular Overview
This compound is a disubstituted pyridine derivative featuring a bromine atom at the 2-position and a methoxymethyl group at the 5-position.[1] This unique arrangement of a reactive halogen and a flexible ether side-chain makes it a versatile intermediate for introducing the pyridyl moiety into larger, more complex molecules. The bromine atom serves as a handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions, which are fundamental transformations in medicinal chemistry.[2][3] Understanding its solubility is paramount for reaction design, solvent selection, and purification strategies, while knowledge of its stability is critical for ensuring material integrity during storage, reaction, and formulation.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 708273-70-5 | |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Liquid (predicted/reported by supplier) | |
| XlogP (predicted) | 1.5 | [1] |
| InChIKey | VYADQLKEISKNDT-UHFFFAOYSA-N | [1] |
Solubility Profile: Predictive Analysis and Experimental Determination
Predicted Solubility Behavior
The molecule possesses both polar and non-polar characteristics. The pyridine nitrogen and the ether oxygen introduce polarity and potential for hydrogen bonding with protic solvents. The aromatic ring and the bromine atom contribute to its non-polar, hydrophobic character.
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN). These solvents can interact with the polar regions of the molecule without the steric hindrance of hydrogen-bond donation.
-
Chlorinated Solvents: Chloroform, Dichloromethane.
-
-
Moderate to Good Solubility is Expected in:
-
Polar Protic Solvents: Methanol, Ethanol. The ether and pyridine nitrogen can act as hydrogen bond acceptors.
-
-
Low to Negligible Solubility is Expected in:
-
Aqueous Solvents: Water. The overall hydrophobicity from the brominated pyridine core is likely to dominate, leading to poor water solubility.
-
Non-polar Solvents: Hexanes, Toluene. While the aromatic ring has an affinity for toluene, the polar groups will limit solubility, especially in aliphatic hydrocarbons like hexanes.
-
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)
To address the absence of quantitative data, the following robust gravimetric protocol is recommended for its experimental determination. This method is straightforward and provides accurate data for solubility in various solvents.
Principle: An excess of the solute is equilibrated with a known volume of solvent at a constant temperature. The undissolved solid is removed, and the solvent from a known aliquot of the saturated solution is evaporated. The mass of the remaining solute is then determined.
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology:
-
Preparation: To a series of 4 mL glass vials, add a magnetic stir bar and approximately 100-200 mg of this compound.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired analytical-grade solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation is reached. A visible excess of the liquid compound should remain.
-
Sampling: After equilibration, stop the agitation and allow the excess solute to settle for at least 1 hour at the same constant temperature.
-
Filtration: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a volumetric pipette or syringe. Immediately pass the solution through a 0.45 µm PTFE syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved micro-droplets.
-
Solvent Evaporation: Place the vial with the filtered saturated solution in a vacuum oven or use a gentle stream of nitrogen to evaporate the solvent completely.
-
Quantification: Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then re-weigh it on an analytical balance.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken (mL)
Stability Profile: Influencing Factors and Degradation
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses.[4] While specific degradation studies are not published, its reactivity can be inferred from the general chemistry of halogenated pyridines.[2]
Table 2: Predicted Stability and Incompatibilities
| Condition | Predicted Stability/Reactivity | Rationale and Field Insights |
| Thermal | Likely stable at ambient and moderately elevated temperatures. | A boiling point of 240.8°C for the related 2-bromo-5-methoxypyridine suggests a high degree of thermal stability.[5] However, prolonged exposure to high heat should be avoided to prevent potential decomposition. |
| pH (Aqueous) | Unstable under strongly acidic or basic conditions. | The pyridine nitrogen is basic and will be protonated under acidic conditions. The C-Br bond can be susceptible to nucleophilic attack (e.g., by hydroxide) under strong basic conditions, leading to hydrolysis. The ether linkage may undergo hydrolysis under strong acidic conditions. |
| Photochemical | Potential for degradation upon prolonged exposure to UV light. | The aromatic pyridine ring can absorb UV radiation. Carbon-halogen bonds are known to be susceptible to photolytic cleavage, which could generate radical species and lead to decomposition or unwanted side reactions. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and some nucleophiles. | The pyridine ring can be oxidized. The C-Br bond is reactive towards strong nucleophiles and is the key site for many planned synthetic transformations.[4][6] |
Potential Degradation Pathways
While not empirically proven for this specific molecule, two likely degradation pathways under harsh conditions include:
-
Hydrolysis of the C-Br Bond: Under strong basic conditions (e.g., aqueous NaOH), the bromine atom could be displaced by a hydroxide ion to form 5-(methoxymethyl)pyridin-2-ol.
-
Nucleophilic Substitution: The bromine atom is susceptible to substitution by various nucleophiles, which is often a desired reaction in synthesis but constitutes degradation if unintended.[6]
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on safety data sheets for analogous compounds:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow oxidation or hydrolysis from atmospheric moisture.[8] For optimal stability, storage at 2-8°C is advised.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid contact with skin and eyes.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][10]
Analytical Methods for Purity and Stability Assessment
Assessing the purity of this compound and monitoring its stability over time requires robust analytical techniques.[12] A combination of chromatographic and spectroscopic methods is recommended for comprehensive characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): This is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase method would be ideal.
-
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.
-
Detection: UV detection at a wavelength determined from a UV scan of the compound (likely around 254 nm or 270 nm).
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.
-
Analysis: The purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram. Stability can be assessed by tracking the decrease in the main peak area and the increase of new impurity peaks over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing purity and identifying volatile impurities or degradation products.
-
Considerations: Given its likely liquid state and molecular weight, GC-MS is a viable method. A non-polar capillary column (e.g., DB-5ms) would be appropriate. The mass spectrometer provides definitive identification of any observed impurities.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the compound and identifying any structural changes that may occur upon degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (C-Br, C-O-C, aromatic C=N) and for quick identity checks.
Caption: A comprehensive workflow for analytical characterization.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly linked to its physicochemical properties. While specific published data on its solubility and stability are sparse, this guide provides a robust framework for understanding and predicting its behavior. Based on its structure, it is expected to be soluble in a range of common organic solvents but poorly soluble in water. It is predicted to be stable under standard storage conditions but may degrade under harsh pH, high temperature, or UV light exposure. The detailed experimental protocols provided herein empower researchers to generate the precise, high-quality data required for process optimization, formulation, and ensuring the overall success of their research and development endeavors.
References
- 1. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromo-5-(methoxymethoxy)pyridine | 886980-61-6 | Benchchem [benchchem.com]
- 3. 5-Bromo-2-(methoxymethyl)pyridine | 1000787-43-8 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. innospk.com [innospk.com]
- 6. Buy 2-methoxy-5-bromo-pyridine (EVT-1491265) | 1199266-76-6 [evitachem.com]
- 7. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. aablocks.com [aablocks.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. benchchem.com [benchchem.com]
2-Bromo-5-(methoxymethyl)pyridine as a building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Harnessing the Synthetic Versatility of 2-Bromo-5-(methoxymethyl)pyridine
As a cornerstone in contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, this compound has emerged as a particularly valuable synthon, prized for its dual-handle reactivity and its prevalence in medicinally relevant scaffolds. This guide offers a senior application scientist's perspective on the core utility of this compound, moving beyond simple procedural descriptions to elucidate the causality behind its application in key synthetic transformations.
Core Attributes and Physicochemical Profile
This compound (CAS No. 101990-45-8) is a pyridine derivative featuring a bromine atom at the C2 position and a methoxymethyl group at the C5 position.[1] This specific arrangement of substituents dictates its reactivity profile, making it a versatile intermediate in pharmaceutical and agrochemical research.[2]
The bromine atom at the electron-deficient C2 position serves as an excellent leaving group and a primary handle for a host of transition metal-catalyzed cross-coupling reactions.[3] The methoxymethyl group at C5, while relatively inert, influences the electronic properties of the ring and can serve as a point for future modification or as a key pharmacophoric element in the final target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Boiling Point | 240.8 °C (Predicted) | [2] |
| Density | 1.53 g/cm³ (Predicted) | [2] |
| SMILES | COCC1=CN=C(C=C1)Br | [1] |
| InChIKey | VYADQLKEISKNDT-UHFFFAOYSA-N | [1] |
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The true synthetic power of this compound is most profoundly demonstrated in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position of the electron-poor pyridine ring is highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in these catalytic cycles.[3]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, celebrated for its mild conditions and tolerance of a vast array of functional groups.[4][5] For a substrate like this compound, this reaction enables the direct linkage of the pyridine core to various aryl or heteroaryl moieties, a common strategy in the synthesis of biaryl compounds with potential biological activity.[5][6]
Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. A typical system involves a palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand.[7] The ligand, often a bulky, electron-rich phosphine, facilitates the oxidative addition and subsequent reductive elimination steps. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.[7][8] The use of a mixed aqueous-organic solvent system (e.g., dioxane/water) is common to dissolve both the organic halide and the inorganic base and boronic acid.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[7]
-
Reaction: Stir the mixture at an elevated temperature (typically 85-95 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl amines is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination has become an indispensable tool for this purpose.[9][10] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[11] The use of this compound in this reaction provides a direct route to 2-amino-pyridine derivatives, which are prevalent in pharmaceuticals.[12]
Causality in Protocol Design: The success of this reaction hinges on a carefully selected catalyst system, typically comprising a palladium source and a specialized, sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos).[9][11] These ligands promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating its coordination to the palladium center.[13] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and sensitive intermediates.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Setup: In a glovebox or under a stream of argon, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reactant Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the vessel.
-
Solvent: Add an anhydrous aprotic solvent, such as toluene.
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time, monitoring for completion.[12]
-
Quenching & Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- 1. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. innospk.com [innospk.com]
- 3. 5-Bromo-2-(methoxymethyl)pyridine | 1000787-43-8 | Benchchem [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-5-(methoxymethyl)pyridine in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, offering a versatile framework for engaging a multitude of biological targets. Among the vast arsenal of functionalized pyridines, 2-Bromo-5-(methoxymethyl)pyridine has emerged as a particularly valuable building block. Its strategic arrangement of a reactive bromine atom and a methoxymethyl group provides medicinal chemists with a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles. This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry, delving into its synthesis, reactivity, and pivotal role in the development of innovative therapeutics, with a particular focus on kinase inhibitors. We will dissect the causality behind its synthetic utility in key cross-coupling reactions and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.
The Architectural Advantage: Unpacking the this compound Scaffold
The utility of this compound in medicinal chemistry is rooted in its unique structural features, which offer a blend of reactivity and modulatory effects. The pyridine ring itself is a privileged structure, capable of participating in hydrogen bonding and other non-covalent interactions within biological targets.[1] The strategic placement of the bromo and methoxymethyl substituents further enhances its appeal.
The 2-bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, enabling extensive exploration of the chemical space around the pyridine core to optimize target engagement.
The 5-(methoxymethyl) group , while seemingly simple, plays a crucial role in fine-tuning the physicochemical properties of the resulting molecules. It can influence solubility, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.[3] The ether linkage is generally more stable to metabolic oxidation compared to a simple methyl group, potentially leading to improved pharmacokinetic profiles.[4]
Navigating the Synthetic Landscape: Key Transformations of this compound
The synthetic prowess of this compound is most evident in its participation in a variety of powerful cross-coupling reactions. These transformations are the bedrock of modern medicinal chemistry, allowing for the efficient construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance.[5][6] In the context of this compound, this reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a phosphine ligand. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and depends on the steric and electronic properties of the coupling partners.
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[5][7][8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to another important class of compounds in medicinal chemistry.[9][10]
Causality of Experimental Choices:
-
Dual Catalysis: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Detailed Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[11][12]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[13][14] This reaction is particularly valuable for synthesizing compounds that interact with the hinge region of kinases, a common binding motif for inhibitors.
Causality of Experimental Choices:
-
Catalyst System: A palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, DavePhos) are essential. The ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and the secondary amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by flash column chromatography.[15][16][17]
Case Study: this compound in the Synthesis of Kinase Inhibitors
The true value of a synthetic building block is demonstrated through its successful application in the synthesis of biologically active molecules. This compound has proven to be a key intermediate in the development of several kinase inhibitors, most notably targeting the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors.
Synthesis of GSK2126458: A Potent PI3K/mTOR Inhibitor
A prominent example of the application of a related scaffold is in the synthesis of GSK2126458, a highly potent and orally bioavailable dual inhibitor of PI3K and mTOR. While the exact precursor is 2-amino-5-bromo-3-methoxypyridine, the synthetic strategy highlights the utility of the bromopyridine core in constructing such complex molecules. The synthesis involves a key Suzuki coupling step to introduce a quinoline moiety, followed by further functionalization to yield the final compound. The methoxy group in the pyridine ring plays a role in optimizing the binding affinity within the enzyme's active site.
Broader Applications in Kinase Inhibitor Discovery
The versatility of the this compound scaffold extends beyond PI3K/mTOR inhibitors. The ability to introduce diverse substituents through cross-coupling reactions makes it an attractive starting point for developing inhibitors against a range of other kinases, including:
-
Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[18][19]
-
Spleen Tyrosine Kinase (Syk): Syk inhibitors are being investigated for allergic diseases and certain types of cancer.[20][]
-
Bruton's Tyrosine Kinase (BTK): BTK inhibitors have shown remarkable efficacy in treating B-cell malignancies.[22][23]
In each of these cases, the 2-substituted pyridine core can serve as a crucial pharmacophore, with the methoxymethyl group at the 5-position providing a means to modulate physicochemical properties and potentially improve drug-like characteristics.
Physicochemical Properties and Metabolic Considerations
The drug-like properties of molecules derived from this compound are significantly influenced by the methoxymethyl group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C₇H₈BrNO | 202.05 | 1.57 |
| 2-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | 1.63 |
Calculated logP values are estimates and can vary depending on the algorithm used.
The methoxymethyl group generally increases polarity compared to a simple methyl group, which can lead to improved aqueous solubility. Furthermore, the ether linkage in the methoxymethyl group can alter the metabolic profile of the resulting drug candidate. While O-demethylation is a possible metabolic pathway, the overall metabolic stability is often enhanced compared to more labile functional groups.[3][4] The pyridine nitrogen itself can be a site of metabolism, and the electronic effects of the substituents can influence the likelihood of N-oxidation.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity in key cross-coupling reactions, coupled with the beneficial modulatory effects of the methoxymethyl group on physicochemical and pharmacokinetic properties, makes it an ideal starting point for the synthesis of novel and complex drug candidates. The successful application of analogous scaffolds in the development of potent kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, underscores the immense potential of this heterocycle. As the demand for more selective and potent therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly important role in the future of drug discovery.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-(methoxymethoxy)pyridine | 886980-61-6 | Benchchem [benchchem.com]
- 3. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 22. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Development of BTK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-(methoxymethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 2-Bromo-5-(methoxymethyl)pyridine, a versatile building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. By dissecting the intricate interplay of the pyridine nitrogen, the bromo substituent, and the methoxymethyl group, this document delineates the molecule's key electrophilic and nucleophilic centers. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into predicting and harnessing the reactivity of this important synthetic intermediate. Mechanistic rationales for its behavior in common synthetic transformations are discussed, supported by authoritative literature.
Introduction: The Strategic Importance of this compound
Substituted pyridines are privileged scaffolds in a vast array of pharmaceuticals and functional materials.[1] Their unique electronic properties and ability to engage in hydrogen bonding impart desirable pharmacokinetic and material characteristics. This compound has emerged as a particularly valuable synthon due to the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for a multitude of cross-coupling reactions, while the methoxymethyl group can be a stable substituent or a precursor to other functionalities.[2] A thorough understanding of its electronic architecture is paramount for its strategic deployment in complex molecule synthesis.
Electronic Architecture and Identification of Reactive Sites
The reactivity of this compound is governed by the cumulative electronic effects of its constituent parts: the electron-deficient pyridine ring, the inductively withdrawing and mesomerically donating bromine atom, and the electron-donating methoxymethyl substituent.
The Pyridine Core: An Electrophilic Landscape
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack compared to benzene.[3] This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them electron-poor and thus susceptible to nucleophilic attack in certain contexts.[3][4]
The Bromo Substituent: A Dual-Nature Modulator
The bromine atom at the C2 position further influences the electronic environment. It exhibits two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the pyridine ring, further deactivating it towards electrophilic substitution.[3]
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring through resonance, partially counteracting the inductive deactivation. This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine.[3]
In the case of 2-bromopyridine, the strong deactivating influence of the nitrogen atom at the C2, C4, and C6 positions generally disfavors electrophilic attack.[3] When forced, substitution primarily occurs at the C5 position.[3]
The Methoxymethyl Substituent: An Activating Group
The 5-(methoxymethyl) group, -CH₂OCH₃, is an electron-donating group (EDG). The oxygen's lone pairs can participate in resonance, increasing the electron density of the pyridine ring, particularly at the positions ortho and para to its point of attachment. This activating effect counteracts the deactivating nature of the pyridine nitrogen and the bromine atom to some extent.
Mapping the Electrophilic and Nucleophilic Sites
The interplay of these electronic factors results in a nuanced reactivity map for this compound:
-
Nucleophilic Sites:
-
Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom makes it the primary site for protonation and alkylation, acting as a Brønsted-Lowry and Lewis base.
-
Oxygen of the Methoxymethyl Group: The oxygen atom also possesses lone pairs and can act as a Lewis base, coordinating to Lewis acids or participating in hydrogen bonding.
-
-
Electrophilic Sites:
-
Carbon C2 (attached to Bromine): The carbon atom bonded to the electronegative bromine is highly electrophilic and is the primary site for nucleophilic aromatic substitution (SNAr) and the insertion of organometallic catalysts in cross-coupling reactions.[4][5]
-
Carbons C4 and C6: These positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[4]
-
Carbon C3: While less reactive than C5 towards electrophiles, it can be a site for electrophilic attack under forcing conditions, influenced by the directing effects of the adjacent substituents.
-
Carbon C5 (attached to the Methoxymethyl Group): While the methoxymethyl group is donating, the overall electron-deficient nature of the ring can still allow for some electrophilic character at this position. However, electrophilic attack is more likely to be directed elsewhere.
-
The following diagram illustrates the key reactive sites of this compound.
Caption: Predicted electrophilic and nucleophilic sites of this compound.
Common Synthetic Transformations and Mechanistic Rationale
The identified reactive sites predispose this compound to a variety of useful synthetic transformations.
Reactions at the Electrophilic C2 Position
The C-Br bond is the most versatile functional group for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6][7] this compound readily participates in this reaction with a wide range of boronic acids and their derivatives.[1]
Mechanism: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds.[8][9] It allows for the coupling of this compound with a diverse range of primary and secondary amines.[10][11]
Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the arylamine.[8][10]
Reactions Involving Nucleophilic Attack on the Pyridine Ring
While less common than reactions at the C-Br bond, direct nucleophilic aromatic substitution (SNAr) can occur, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom activates the ring towards such transformations.
Reactions at the Nucleophilic Nitrogen Atom
The pyridine nitrogen readily reacts with electrophiles.
-
Protonation: Treatment with acids will form the corresponding pyridinium salt.
-
Alkylation: Reaction with alkyl halides will yield N-alkylpyridinium salts.
Metal-Halogen Exchange
The C-Br bond can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium, to generate a 2-lithiopyridine species.[12] This highly reactive intermediate can then be trapped with various electrophiles. However, care must be taken as competing deprotonation or "halogen dance" rearrangements can occur.[13][14]
Experimental Protocols
The following protocols are representative examples of common reactions involving this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-5-(methoxymethyl)pyridine.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert atmosphere three times.
-
Add a solution of this compound (1.0 equiv) in anhydrous toluene, followed by morpholine (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-arylated product.
Summary of Reactivity
| Site | Type of Reactivity | Common Reactions | Reagents |
| C2-Br | Electrophilic Carbon | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base |
| Buchwald-Hartwig Amination | Primary/Secondary amines, Pd catalyst, Base | ||
| Metal-Halogen Exchange | n-Butyllithium | ||
| Pyridine Ring (C4, C6) | Electrophilic Carbon | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles |
| Pyridine Nitrogen | Nucleophilic Nitrogen | Protonation | Acids |
| Alkylation | Alkyl halides | ||
| Methoxymethyl Oxygen | Nucleophilic Oxygen | Lewis Base Coordination | Lewis acids |
Conclusion
This compound is a strategically important building block whose reactivity is a product of the complex interplay of its constituent functional groups. The C2-bromo bond serves as the primary electrophilic site for a host of powerful cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. The pyridine nitrogen provides a key nucleophilic center for protonation and alkylation. A comprehensive understanding of this electronic landscape, as detailed in this guide, is crucial for the rational design of synthetic routes and the efficient construction of complex molecular targets in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-(methoxymethoxy)pyridine | 886980-61-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 13. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
safe handling and storage procedures for 2-Bromo-5-(methoxymethyl)pyridine
An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromo-5-(methoxymethyl)pyridine
Introduction
This compound is a substituted pyridine derivative utilized in chemical synthesis and drug discovery. As with many halogenated heterocyclic compounds, its reactivity makes it a valuable building block but also necessitates stringent safety protocols to mitigate risks to laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles.
Disclaimer: Specific, comprehensive safety and toxicological data for this compound is limited. Therefore, the hazard classifications and handling recommendations outlined in this document are largely extrapolated from the safety data of the closely related and well-documented compound, 2-Bromo-5-methoxypyridine, due to significant structural similarity. Researchers must exercise caution and treat this compound as potentially hazardous.
Section 1: Compound Identification and Hazard Assessment
A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | N/A |
| Monoisotopic Mass | 200.979 g/mol | [1] |
| Appearance | White to almost white powder or lump | [2] |
| Boiling Point | 113 °C at 59 Torr (Data for 2-Bromo-5-methoxypyridine) | [2] |
| Melting Point | 22 °C (Data for 2-Bromo-5-methoxypyridine) | [2] |
GHS Hazard Classification
The following Globally Harmonized System (GHS) classifications are based on data for the structural analog, 2-Bromo-5-methoxypyridine. It is imperative to handle this compound as if it possesses these hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Mitigating exposure is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: create a physical barrier between the researcher and the chemical hazard.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][7]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][8]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique. | Prevents skin contact, which can cause irritation.[7][9] Contaminated gloves must be disposed of properly. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[7][10] |
| Skin and Body | A flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and contact.[8] |
| Respiratory | A NIOSH-approved respirator may be required for large spills or if engineering controls fail. | Protects against inhalation of high concentrations of dust or vapors.[9] |
Section 3: Protocols for Safe Handling and Use
A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.
Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Before starting work, review this guide and the available Safety Data Sheet (SDS) for the most current information. Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials.
-
Donning PPE: Put on all required PPE as specified in Section 2.2.
-
Transfer and Weighing:
-
Perform all transfers within the chemical fume hood to contain any dust or vapors.[5]
-
Use a spatula for solid transfers. Avoid creating dust by gently scooping the material.[7]
-
If weighing on a balance outside the hood, use a tared, sealed container to transport the material to and from the balance.
-
-
During Reaction:
-
Keep all reaction vessels clearly labeled and closed or covered when not in use.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling Cleanup:
Section 4: Storage and Incompatibility
Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.
Storage Conditions
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][5]
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential degradation.[2]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[3]
Incompatible Materials
To prevent dangerous reactions, do not store this compound with the following:
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5]
Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[7][9]
-
Prevent the spill from entering drains or waterways.[7]
-
For solid spills, carefully sweep up the material without creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[7]
-
Collect the waste in a suitable, closed, and labeled container for disposal.
-
Decontaminate the spill area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide may be generated.[10][11]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Procedure: All waste containing this compound and any contaminated materials (e.g., gloves, absorbent pads, containers) must be disposed of as hazardous waste.[5]
-
Regulations: Disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, regional, and national regulations.[3] Do not mix with other waste streams unless explicitly permitted.
Visual Workflow: Safe Handling and Emergency Response
The following diagram outlines the logical flow for safely managing this compound from initial assessment to final disposal, including critical emergency decision points.
Caption: Workflow for handling this compound.
References
- 1. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 4. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aablocks.com [aablocks.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. aaronchem.com [aaronchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-5-(methoxymethyl)pyridine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-(methoxymethyl)pyridine. Moving beyond a simple recitation of steps, this note delves into the mechanistic rationale behind procedural choices, offering a framework for strategic optimization and robust troubleshooting. We will explore the catalytic cycle, dissect the critical roles of catalysts, ligands, bases, and solvents, and present a detailed, field-proven protocol. The aim is to empower chemists to not only replicate this transformation but to intelligently adapt it for the synthesis of diverse and complex molecular targets relevant to modern drug discovery.
Introduction: The Strategic Importance of Pyridine Scaffolds
The Suzuki-Miyaura reaction stands as a titan in the world of synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organic halide has become an indispensable tool for constructing biaryl and hetero-biaryl moieties—structural motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5]
The substrate at the heart of this note, this compound, is a valuable building block. The pyridine ring is a "privileged scaffold" in medicinal chemistry, and its functionalization via cross-coupling opens a direct route to novel compounds with potential therapeutic activity.[5][6] However, the unique electronic properties of heteroaryl halides, particularly pyridines, introduce specific challenges not always encountered with simple aryl halides. The pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst.[2][7] Therefore, a successful protocol requires a carefully considered, mechanistically informed approach.
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a beautifully orchestrated sequence of three main events centered around a palladium catalyst.[4][8]
-
Oxidative Addition: The cycle commences with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-bromine bond of this compound. This step forms a new, square planar Palladium(II) intermediate.[1][2] The electron-deficient nature of the pyridine ring generally facilitates this step compared to electron-rich aryl halides.[2]
-
Transmetalation: This is arguably the most complex step and is where the base plays its most critical role.[1] The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[9][10][11] This activated species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups—the pyridyl and the newly transferred aryl group—couple and are expelled from the palladium coordination sphere.[1][8] This forms the desired carbon-carbon bond and, crucially, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew. The steric bulk of the supporting ligands is known to promote this final, product-releasing step.[2][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Selection of Reaction Parameters
A successful outcome hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron source.
-
Catalyst & Ligand System: This is the most critical choice for coupling heteroaryl halides. While simple catalysts like Pd(PPh₃)₄ can work, they are often outperformed by modern systems designed for challenging substrates.[5]
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively, that form the active catalyst in situ with an added ligand.[10]
-
Ligands: For pyridyl substrates, the ligand must be a strong electron donor and sterically bulky. This enhances the rates of oxidative addition and reductive elimination while preventing the pyridine nitrogen from deactivating the catalyst.[12][13] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the gold standard for this purpose.[7][13]
-
Pre-catalysts: To ensure the generation of a consistent and highly active catalytic species, the use of modern pre-catalysts (e.g., XPhos Pd G3/G4) is highly recommended. These are air- and moisture-stable compounds that efficiently generate the active Pd(0) species under the reaction conditions.[7][14]
-
-
Base Selection: The base's primary function is to facilitate transmetalation by forming the boronate "ate" complex.[1][11]
-
Common Choices: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[1][13]
-
Considerations: The choice of base can influence reaction rates and the stability of sensitive functional groups. K₃PO₄ is a strong, effective base often used in these couplings.[3][5] Cs₂CO₃ is more soluble in organic solvents and can be effective at lower temperatures. K₂CO₃ is a milder, economical choice that is often sufficient.[11][15]
-
-
Solvent System: The solvent must effectively solubilize the organic substrates, the catalyst, and the base (or at least allow for efficient interfacial reaction).[16]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices.[1][17]
-
Aqueous Co-solvent: Often, a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is used. The water helps to dissolve the inorganic base, accelerating the reaction.[2][18]
-
Anhydrous Conditions: For substrates prone to protodeboronation (see Troubleshooting), anhydrous conditions may be preferable.[7]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid using a modern Buchwald pre-catalyst.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Materials & Equipment:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
XPhos Pd G3 pre-catalyst (or similar Buchwald pre-catalyst)
-
Potassium Phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous) and Degassed Water
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
TLC plates or LC-MS for reaction monitoring
Caption: A typical workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum cap. Evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through the solution for 20-30 minutes. Add the degassed solvent mixture to the Schlenk tube via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting bromide is consumed.[6]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Reaction Parameter Summary
The following table provides a starting point for optimizing the reaction. Conditions should be screened to find the ideal combination for a specific arylboronic acid coupling partner.
| Parameter | Recommended Condition | Rationale & Comments |
| Catalyst System | XPhos Pd G3 (1-3 mol%) | Highly active and reliable for heteroaryl couplings; provides a stable source of the active Pd(0) species.[7] |
| Boron Reagent | Arylboronic Acid (1.2-1.5 eq) | Commercially available and generally effective. For unstable boronic acids, consider using the corresponding pinacol ester (BPin).[2][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Strong bases that are highly effective in promoting transmetalation. Ensure the base is finely powdered for better reactivity.[5][13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | A polar aprotic solvent with water as a co-solvent is a robust starting point that aids in dissolving the inorganic base.[5][18] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial. Oxygen can lead to catalyst decomposition and unwanted homocoupling side reactions.[2] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Catalyst inhibition by the pyridine substrate. 3. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere technique.[7] 2. Switch to a bulkier, more electron-rich ligand (e.g., if using PPh₃, switch to XPhos or SPhos).[7] 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. The boronic acid is unstable to the basic, aqueous conditions. | 1. Switch to a more stable boronic acid pinacol ester (BPin).[7] 2. Use a milder base such as K₂CO₃ or KF.[19] 3. Run the reaction under strictly anhydrous conditions (e.g., anhydrous THF or Dioxane). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure for the solvent and ensure the reaction is maintained under a positive pressure of inert gas.[2][12] |
| Dehalogenation of Pyridine | 1. Presence of a hydride source. 2. Catalyst decomposition leading to Pd-H species. | 1. Use high-purity, anhydrous solvents.[7] 2. Optimize reaction time; avoid unnecessarily long heating. A more stable catalyst/ligand system can also mitigate this. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable reaction for the synthesis of novel, medicinally relevant compounds. Success is not merely a matter of following a recipe, but of understanding the interplay between the substrate, catalyst, base, and solvent. By employing modern, rationally designed catalyst systems and maintaining a scrupulous inert atmosphere, researchers can overcome the inherent challenges of heteroaryl couplings. This application note provides a robust starting protocol and a logical framework for troubleshooting, enabling the efficient and reproducible synthesis of target molecules in a drug discovery setting.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for the Heck Reaction of 2-Bromo-5-(methoxymethyl)pyridine with Alkenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine Vinylation
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This transformation is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures from readily available precursors.[2][3]
This guide focuses on the application of the Heck reaction to a specific and valuable building block: 2-bromo-5-(methoxymethyl)pyridine. The pyridine core is a privileged scaffold in medicinal chemistry, and the methoxymethyl substituent at the 5-position offers a handle for further functionalization or can modulate the physicochemical properties of the final compound. The bromine atom at the 2-position serves as an excellent reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of vinyl groups to furnish 5-(methoxymethyl)-2-vinylpyridine derivatives. These products are valuable intermediates in the synthesis of novel therapeutic agents and functional materials.
These application notes provide a comprehensive overview of the Heck reaction as applied to this compound, including a detailed mechanistic discussion, a general experimental protocol, and a summary of typical reaction conditions and outcomes for analogous systems.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism for the coupling of this compound with an alkene is depicted below.[4]
Figure 1: Catalytic Cycle of the Heck Reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a square planar Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated and transferred to the palladium center. This step is typically rapid and dictates the regioselectivity of the reaction, usually favoring the formation of the more stable (E)-alkene.
-
Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form a salt byproduct. The substituted alkene product is released from the coordination sphere of the palladium.
Experimental Protocols: A General Guide
The following protocol is a general guideline for the Heck reaction of this compound with a representative alkene, such as styrene or an acrylate. It is based on established methodologies for similar bromopyridine substrates.[3][5] Researchers should optimize the conditions for their specific alkene and desired scale.
Materials and Reagents
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Step-by-Step Experimental Workflow
Figure 2: General Experimental Workflow for Heck Coupling.
-
Reaction Setup: In a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.), and the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.03 mmol, 3 mol%) and the phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.06 mmol, 6 mol%) and add them to the reaction mixture under a positive flow of inert gas.
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Conditions
| Entry | Bromopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Good | [3][5] |
| 2 | 3-Bromopyridine | n-Butyl Acrylate | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Toluene | 130 | 1 | ~23 | [6] |
| 3 | 5-Bromopyridin-2-amine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Good | [5] |
| 4 | 4-Bromoanisole | n-Butyl Acrylate | Pd-NHC (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | >95 | [5] |
| 5 | p-Bromoacetophenone | Styrene | Pd(II)-complex (0.25) | - | Et₃N (3) | DMF | 130 | 4 | 99 | [7] |
Causality Behind Experimental Choices: A Scientist's Perspective
-
Catalyst System: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical. Bulky, electron-rich phosphines like tri(o-tolyl)phosphine can accelerate the rate-limiting oxidative addition step and stabilize the palladium catalyst. For some substrates, ligand-free conditions or the use of N-heterocyclic carbene (NHC) ligands can be effective.[5]
-
Base: An inorganic or organic base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Triethylamine is a common choice as it is a liquid and also acts as a solvent at higher temperatures. Potassium carbonate is a solid, milder base that is often used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, and N-methyl-2-pyrrolidone (NMP) are frequently used as they can dissolve the reactants and the palladium catalyst system. Toluene is a less polar option that can also be effective. The choice of solvent can impact the reaction temperature and the solubility of the reagents.
-
Temperature: Heck reactions are typically performed at elevated temperatures, often between 80 °C and 140 °C, to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific aryl halide and alkene.
Trustworthiness and Self-Validation
The protocols and principles outlined in this guide are based on well-established and widely published methodologies for the Heck reaction.[3][5][7] To ensure the reliability of your results, it is crucial to:
-
Use High-Purity Reagents: The quality of the starting materials, catalyst, ligand, and solvent can significantly impact the outcome of the reaction.
-
Maintain an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Rigorous exclusion of air is essential for consistent results.
-
Monitor the Reaction: Regularly checking the progress of the reaction by TLC or GC-MS will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
-
Thorough Purification and Characterization: Proper purification, typically by column chromatography, is necessary to isolate the desired product from unreacted starting materials, catalyst residues, and byproducts. Comprehensive characterization (NMR, MS) is essential to confirm the structure and purity of the final compound.
By adhering to these principles, researchers can confidently apply the Heck reaction to this compound for the synthesis of valuable vinylated pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using 2-Bromo-5-(methoxymethyl)pyridine
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of 2-Bromo-5-(methoxymethyl)pyridine
Biaryl and heteroaryl moieties are privileged structural motifs, forming the cornerstone of numerous pharmaceuticals, agrochemicals, and advanced functional materials. Their synthesis, therefore, is a critical endeavor in modern organic chemistry. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of these carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance.[1][2]
This guide focuses on the application of this compound as a key building block in the synthesis of biaryls. The pyridine ring is a ubiquitous feature in medicinal chemistry, and the specific substitution pattern of this substrate offers distinct advantages.[3] The bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The methoxymethyl group at the 5-position, while seemingly a simple ether, can influence the electronic properties of the pyridine ring and offers a potential site for further synthetic elaboration. The nitrogen atom within the pyridine ring itself can act as a ligand for the palladium catalyst, a factor that requires careful consideration during reaction optimization to prevent catalyst inhibition.[4]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key palladium-catalyzed methods for the synthesis of biaryls using this compound, complete with detailed experimental protocols and an exploration of the underlying mechanistic principles.
Understanding the Substrate: Properties of this compound
This compound is a versatile intermediate in organic synthesis.[5] Its reactivity in palladium-catalyzed cross-coupling reactions is governed by the electronic and steric environment of the C-Br bond. The pyridine nitrogen renders the ring electron-deficient, which generally facilitates the oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in most cross-coupling catalytic cycles.[6]
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~240 °C |
The methoxymethyl substituent is an electron-donating group, which can subtly modulate the reactivity of the pyridine ring. Understanding these properties is crucial for the rational design and optimization of cross-coupling protocols.
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are amenable to the synthesis of biaryls using this compound. The choice of reaction is often dictated by the nature of the coupling partner and the desired functional group tolerance.
The Suzuki-Miyaura Coupling: A Versatile and Widely Used Method
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds, owing to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[7][8] The reaction of this compound with an arylboronic acid provides a direct route to 2-aryl-5-(methoxymethyl)pyridines.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[8] A base is required to activate the boronic acid for transmetalation.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization and Considerations:
-
Catalyst System: For challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.[9]
-
Base: The choice of base is crucial. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
The Stille Coupling: Utilizing Organostannanes
The Stille coupling is a powerful C-C bond-forming reaction that utilizes organostannane reagents.[11][12] It is known for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture.[11]
Mechanism: The mechanism of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[11][13]
Caption: Simplified catalytic cycle for the Stille coupling.
Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene
Materials:
-
This compound (1.0 equiv)
-
(Tributylstannyl)benzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and anhydrous toluene or DMF.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add (tributylstannyl)benzene and Pd(PPh₃)₄ under a positive pressure of argon.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization and Considerations:
-
Toxicity: A major drawback of the Stille coupling is the toxicity of organotin compounds.[12] Proper handling and waste disposal procedures are essential.
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction.[14]
The Heck Coupling: Synthesis of Alkenyl-Substituted Pyridines
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[15][16] While not a direct biaryl synthesis, it is a valuable method for introducing a vinyl group, which can then be further functionalized to form a biaryl system (e.g., via a subsequent cross-coupling or cyclization reaction).
Mechanism: The Heck coupling mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[15]
Caption: Simplified catalytic cycle for the Heck coupling.
Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Beyond C-C Coupling: Other Important Palladium-Catalyzed Reactions
While the focus of this guide is on biaryl synthesis, it is important to note that this compound is also a valuable substrate for other palladium-catalyzed transformations that are crucial in drug discovery.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a wide range of N-arylpyridines.[17][18][19] The general mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[18]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an alkynylpyridine, a versatile intermediate for further transformations.[20][21][22] The reaction is co-catalyzed by copper(I).[21]
Troubleshooting and Optimization
A common challenge in the palladium-catalyzed cross-coupling of 2-bromopyridines is catalyst inhibition due to the coordination of the pyridine nitrogen to the palladium center.[4]
Strategies to Overcome Catalyst Inhibition:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and minimize catalyst deactivation.[6][23]
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature is often necessary to achieve high yields.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent side reactions such as the homocoupling of boronic acids and catalyst decomposition.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl and other substituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Heck couplings provide robust and efficient methods for the construction of C-C bonds, while the Buchwald-Hartwig and Sonogashira reactions offer access to important C-N and C-C (alkynyl) linkages. By understanding the underlying principles of these reactions and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this important substrate in the synthesis of complex molecules for a wide range of applications, particularly in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-(methoxymethyl)pyridine
Abstract: This document provides a detailed guide for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-5-(methoxymethyl)pyridine. As a versatile heterocyclic building block, this starting material offers a strategic entry point to a diverse range of complex molecules. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, and its functionalization is a key task in drug discovery.[1] This guide focuses on the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—to transform this compound into key precursors for active pharmaceutical ingredients (APIs). We provide not only step-by-step protocols but also the underlying chemical principles and rationale for procedural choices, empowering researchers to optimize these transformations for their specific discovery programs.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable starting material in organic synthesis, particularly for the pharmaceutical industry.[2] Its structure incorporates several key features that make it an ideal building block:
-
The Pyridine Ring: A six-membered aromatic heterocycle whose nitrogen atom can act as a hydrogen bond acceptor, significantly enhancing the pharmacokinetic properties of drug candidates.[1]
-
The Bromo Substituent: Located at the 2-position, the C-Br bond is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the reliable and selective formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
The Methoxymethyl Group: This group at the 5-position provides steric and electronic influence while also serving as a stable ether linkage common in many bioactive molecules.
The strategic functionalization of this scaffold via modern synthetic methods allows for the rapid assembly of molecular libraries and the efficient synthesis of complex drug targets. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering high efficiency, broad functional group tolerance, and predictable selectivity.[4]
Synthetic Pathways from this compound
The primary routes for elaborating the this compound core involve palladium-catalyzed reactions that forge new bonds at the C2 position. The three most powerful and widely used transformations are detailed below.
References
The Strategic Role of 2-Bromo-5-(methoxymethyl)pyridine in the Synthesis of Modern Agrochemicals
Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemical Design
The pyridine ring is a cornerstone in the development of novel agrochemicals, serving as a versatile scaffold for a multitude of commercially successful fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with biological targets. Within the vast library of pyridine-based building blocks, 2-Bromo-5-(methoxymethyl)pyridine has emerged as a particularly valuable intermediate. Its strategic placement of a reactive bromine atom at the 2-position, ripe for cross-coupling reactions, and a methoxymethyl group at the 5-position, which can influence solubility and metabolic stability, offers a powerful platform for structural diversification and the creation of potent and selective active ingredients.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals. We will delve into detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the rationale behind the experimental design.
Core Applications in Agrochemical Synthesis
The bromine atom at the 2-position of this compound is the primary handle for synthetic manipulation, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and tolerance of a wide range of functional groups.[3][4]
Synthesis of Fungicidal Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, frequently employed to link the pyridine core to other aromatic or heteroaromatic moieties. This strategy is common in the design of modern fungicides, such as those that inhibit the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[5]
The following protocol describes a representative Suzuki-Miyaura coupling to synthesize a novel bi-aryl compound, a potential precursor to a pyridine-based fungicide.
Experimental Protocol: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-5-(methoxymethyl)pyridine
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Potassium Carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
In a clean, dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv), and Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv) to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-(1-methyl-1H-pyrazol-4-yl)-5-(methoxymethyl)pyridine.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 |
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings, known for its good performance with a variety of substrates.[6]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water provides a homogenous solution for both the organic and inorganic reagents, facilitating an efficient reaction.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling.
Synthesis of Insecticidal and Herbicidal Precursors via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, essential for the synthesis of many insecticides (including neonicotinoids) and herbicides.[7][8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of N-heterocyclic compounds.
The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine, a key step in constructing precursors for various agrochemicals.
Experimental Protocol: Synthesis of N-Aryl-5-(methoxymethyl)pyridin-2-amine
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Sodium tert-butoxide (NaOt-Bu)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add NaOt-Bu (1.4 equivalents) and this compound (1.0 equivalent).
-
Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Finally, add the aryl amine (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 8-16 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to afford the desired N-Aryl-5-(methoxymethyl)pyridin-2-amine.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Aryl amine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 8-16 | 75-95 |
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The combination of Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand like XPhos is highly effective for the amination of heteroaryl halides, promoting efficient oxidative addition and reductive elimination steps.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine, forming the key palladium-amido intermediate.
-
Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the various reaction components.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound stands as a highly valuable and adaptable precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. As the demand for more effective and environmentally benign crop protection solutions grows, the strategic use of such well-designed building blocks will be paramount in the discovery and development of the next generation of agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-5-(methoxymethyl)pyridine
Introduction: The Strategic Importance of 2,5-Disubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. Among these, 2,5-disubstituted pyridines are of particular interest as they offer a versatile platform for creating complex molecular architectures with tailored biological activities and material properties. The ability to selectively introduce a variety of functional groups at the 2-position of a pyridine ring is a critical step in the synthesis of these valuable compounds.
This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on 2-bromo-5-(methoxymethyl)pyridine, a key intermediate for the synthesis of a diverse range of 2-substituted pyridine derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution with various nucleophiles, and explore alternative metal-catalyzed methodologies for forming C-N, C-O, and C-S bonds.
Mechanistic Insights: The SNAr Reaction on the Pyridine Ring
Nucleophilic aromatic substitution on pyridine is fundamentally different from that on benzene. The presence of the electronegative nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[1] This is because the anionic intermediate, known as the Meisenheimer complex, formed during the reaction is stabilized by delocalization of the negative charge onto the ring nitrogen.
The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. The first and typically rate-determining step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The reactivity of halopyridines in SNAr reactions follows the order F > Cl ≈ Br > I.[2] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of the more electronegative halogens, polarizing the C-X bond and making the carbon atom more electrophilic.
In the case of this compound, the methoxymethyl group at the 5-position is a weakly electron-donating group. This can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the inherent electron deficiency of the pyridine ring and the position of the bromine atom at the activated 2-position still allow for SNAr reactions to proceed under appropriate conditions.
Visualizing the SNAr Mechanism
Caption: Generalized mechanism of the SNAr reaction on this compound.
Experimental Protocols: SNAr on this compound
The following protocols are provided as a guide for performing SNAr reactions on this compound with various nucleophiles. It is important to note that reaction conditions may require optimization depending on the specific nucleophile and desired scale.
General Experimental Workflow
Caption: A generalized workflow for performing SNAr reactions.
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the synthesis of 2-amino-5-(methoxymethyl)pyridine derivatives.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Various | >98% |
| Amine (e.g., morpholine, piperidine) | Various | Reagent |
| Potassium carbonate (K₂CO₃) | Various | Anhydrous |
| Dimethyl sulfoxide (DMSO) | Various | Anhydrous |
| Ethyl acetate (EtOAc) | Various | ACS Grade |
| Brine (saturated NaCl solution) | In-house | - |
| Anhydrous magnesium sulfate (MgSO₄) | Various | - |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-(methoxymethyl)pyridine derivative.
Protocol 2: Alkoxylation with an Alkoxide
This protocol outlines the synthesis of 2-alkoxy-5-(methoxymethyl)pyridine derivatives.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Various | >98% |
| Sodium methoxide (NaOMe) or other alkoxide | Various | Reagent |
| Methanol (or corresponding alcohol) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | ACS Grade |
| Water | In-house | Deionized |
| Anhydrous sodium sulfate (Na₂SO₄) | Various | - |
Procedure:
-
To a solution of the desired alcohol (e.g., methanol), add sodium metal in portions to generate the corresponding sodium alkoxide in situ. Alternatively, use a commercially available solution of sodium alkoxide.
-
Add this compound (1.0 eq) to the alkoxide solution (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by the addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield the desired 2-alkoxy-5-(methoxymethyl)pyridine.
Protocol 3: Thiolation with a Thiol
This protocol describes the synthesis of 2-(arylthio)- or 2-(alkylthio)-5-(methoxymethyl)pyridine derivatives.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Various | >98% |
| Thiol (e.g., thiophenol, benzyl thiol) | Various | Reagent |
| Cesium carbonate (Cs₂CO₃) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Diethyl ether | Various | ACS Grade |
| Water | In-house | Deionized |
| Anhydrous sodium sulfate (Na₂SO₄) | Various | - |
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired thiol (1.1 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative and Complementary Methodologies: Metal-Catalyzed Cross-Coupling Reactions
While SNAr is a powerful tool, some nucleophiles may react poorly, or the reaction may require harsh conditions. In such cases, palladium- or copper-catalyzed cross-coupling reactions offer excellent alternatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[3][4][5] This reaction is particularly useful for coupling less nucleophilic amines or when SNAr reactions fail to provide good yields.
Typical Reaction Conditions:
| Component | Example |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, XPhos |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[6][7][8] It is a classical method that has seen significant improvements with the development of new ligands and reaction conditions, making it a viable alternative to palladium-catalyzed methods.
Typical Reaction Conditions:
| Component | Example |
| Copper Catalyst | CuI, Cu₂O, Cu powder |
| Ligand | Phenanthroline, N,N-dimethylglycine |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | DMF, DMSO, Pyridine |
| Temperature | 100-180 °C |
Suzuki-Miyaura Coupling
For the formation of C-C bonds, the Suzuki-Miyaura coupling is a highly reliable and versatile palladium-catalyzed reaction between an organoboron compound and an organohalide.[9][10][11]
Typical Reaction Conditions:
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Base | K₂CO₃, Na₂CO₃, CsF |
| Solvent | Toluene/Water, Dioxane/Water |
| Temperature | 80-110 °C |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13]
Typical Reaction Conditions:
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Cocatalyst | CuI |
| Base | Et₃N, iPr₂NH |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently activated substrate | Increase reaction temperature; consider using a more polar solvent (e.g., NMP); switch to a more reactive halide (e.g., 2-fluoro analog if available). |
| Weak nucleophile | Use a stronger base to deprotonate the nucleophile; increase the concentration of the nucleophile. | |
| Poor leaving group | For SNAr, bromine is a reasonable leaving group, but if issues persist, consider metal-catalyzed coupling. | |
| Side Product Formation | Reaction with solvent | Choose a less reactive solvent. |
| Decomposition of starting material or product | Lower the reaction temperature and extend the reaction time. | |
| Dimerization or other side reactions of the nucleophile | Add the nucleophile slowly to the reaction mixture. | |
| Difficult Purification | Similar polarity of starting material and product | Optimize the reaction to achieve full conversion; explore different chromatography conditions (solvent system, gradient). |
Conclusion
This compound is a valuable building block for the synthesis of a wide array of functionalized pyridine derivatives. The nucleophilic aromatic substitution reaction provides a direct and often high-yielding route to introduce nitrogen, oxygen, and sulfur nucleophiles at the 2-position. For challenging substrates or nucleophiles, a variety of robust and well-established metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Ullmann condensation, Suzuki-Miyaura coupling, and Sonogashira coupling, offer powerful and complementary synthetic strategies. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note & Protocol: A Robust and Scalable Three-Step Synthesis of 2-Bromo-5-(methoxymethyl)pyridine
Abstract
2-Bromo-5-(methoxymethyl)pyridine is a critical heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound via a robust three-step sequence starting from 2-Amino-5-methylpyridine. The described methodology is designed for scalability, emphasizing process safety, operational efficiency, and high product purity. Each step—including a Sandmeyer bromination, a radical-mediated benzylic bromination, and a final Williamson ether synthesis—is detailed with step-by-step protocols, explanations for critical process parameters, and in-process controls to ensure reproducibility and success.
Introduction and Strategic Rationale
Substituted pyridines are prevalent scaffolds in a multitude of active pharmaceutical ingredients (APIs)[1]. The title compound, this compound (CAS 708273-70-5), provides a versatile platform for further molecular elaboration. The bromine atom at the 2-position is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxymethyl group at the 5-position offers a stable, non-reactive handle that can influence solubility and metabolic stability in final drug candidates[1][2].
The synthetic strategy detailed herein was selected for its reliability and scalability, proceeding through common and well-understood industrial transformations.
The three-step sequence is as follows:
-
Step 1: Sandmeyer Reaction: Conversion of 2-Amino-5-methylpyridine to 2-Bromo-5-methylpyridine. This classic transformation is a reliable method for introducing a bromine atom onto an aromatic ring in place of an amino group[3][4].
-
Step 2: Radical Bromination: Synthesis of 2-Bromo-5-(bromomethyl)pyridine via a Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator[5][6].
-
Step 3: Williamson Ether Synthesis: Nucleophilic substitution of the benzylic bromide with sodium methoxide to yield the final product, this compound.
This route avoids the direct bromination of pyridine derivatives that can lead to mixtures of isomers, ensuring high regioselectivity and simplifying purification at the final stage.
Overall Process Workflow and Chemistry
Reaction Scheme
The complete synthetic pathway is illustrated below.
Figure 1: Three-step synthetic workflow for this compound.
Mechanistic Considerations
-
Step 1 (Sandmeyer): The reaction initiates with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (HBr). The amine attacks the nitrosonium ion (+NO) to form a diazonium salt. A single-electron transfer from the copper(I) bromide catalyst to the diazonium salt generates an aryl radical and nitrogen gas, which then reacts with a bromide from the copper(II) species to form the product and regenerate the Cu(I) catalyst.[3][7]
-
Step 2 (Radical Bromination): The reaction is initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN) to form radicals. These radicals abstract a hydrogen atom from HBr (present in trace amounts or generated from NBS) to create a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 2-Bromo-5-methylpyridine, which is the most labile proton due to resonance stabilization of the resulting radical. This benzylic radical reacts with Br₂ (generated in low concentration from the reaction of NBS with HBr) to form the product and another bromine radical, propagating the chain reaction[6][8]. Using N-Bromosuccinimide (NBS) is critical for maintaining a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the pyridine ring[8].
-
Step 3 (Ether Synthesis): This is a classic Sₙ2 Williamson ether synthesis. The highly nucleophilic methoxide ion attacks the electrophilic benzylic carbon of 2-Bromo-5-(bromomethyl)pyridine, displacing the bromide leaving group to form the desired ether linkage[9].
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | CAS Number | Grade | Supplier |
| 2-Amino-5-methylpyridine | 1603-41-4 | ≥98% | Sigma-Aldrich |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | ACS Reagent | Fisher Scientific |
| Sodium Nitrite | 7632-00-0 | ≥99% | Sigma-Aldrich |
| Copper(I) Bromide | 7787-70-4 | ≥98% | Alfa Aesar |
| N-Bromosuccinimide (NBS) | 128-08-5 | ≥99% | Acros Organics |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | ≥98% | Sigma-Aldrich |
| Carbon Tetrachloride | 56-23-5 | Anhydrous, ≥99.5% | EMD Millipore |
| Sodium Methoxide (30% in MeOH) | 124-41-4 | Solution | Gelest, Inc. |
| Methanol | 67-56-1 | Anhydrous, ≥99.8% | J.T. Baker |
| Diethyl Ether | 60-29-7 | Anhydrous, ≥99% | Fisher Scientific |
| Saturated Sodium Bicarbonate | 144-55-8 | Solution | LabChem |
| Brine (Saturated NaCl) | 7647-14-5 | Solution | LabChem |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Granular | EMD Millipore |
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnels.
-
Reflux condenser.
-
Vacuum filtration apparatus (Büchner funnel).
-
Rotary evaporator.
-
Separatory funnels.
-
Standard laboratory glassware.
Step 1: Synthesis of 2-Bromo-5-methylpyridine
-
Reactor Setup: Charge a 2 L jacketed reactor with 48% hydrobromic acid (400 mL). Begin vigorous stirring and cool the reactor to 0 °C using a circulating chiller.
-
Amine Addition: Slowly add 2-Amino-5-methylpyridine (108.1 g, 1.0 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C. A thick slurry will form.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in deionized water (150 mL).[10] Transfer this solution to an addition funnel. Add the sodium nitrite solution dropwise to the reactor over 90-120 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt and minimize the formation of phenolic side products.[7]
-
-
Catalyst Addition: Once the addition is complete, add Copper(I) Bromide (21.5 g, 0.15 mol) in one portion.
-
Reaction: Allow the mixture to stir at 0-5 °C for 30 minutes, then slowly warm to room temperature. A vigorous evolution of nitrogen gas will be observed. Continue stirring at room temperature for 2 hours after gas evolution ceases.
-
Work-up: Cool the reaction mixture back to 10 °C. Slowly and carefully basify the mixture to pH 8-9 by adding 50% aqueous NaOH. Extract the aqueous phase with diethyl ether (3 x 400 mL).
-
Purification: Combine the organic extracts, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-5-methylpyridine as a pale yellow oil.
Step 2: Synthesis of 2-Bromo-5-(bromomethyl)pyridine
-
Reactor Setup: To a 3 L reactor equipped with a reflux condenser and nitrogen inlet, add 2-Bromo-5-methylpyridine (172.0 g, 1.0 mol) and carbon tetrachloride (1.5 L).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (187.0 g, 1.05 mol) and AIBN (8.2 g, 0.05 mol) to the solution[11].
-
Causality: AIBN is a thermal radical initiator. NBS is used as a solid source of bromine that is easier and safer to handle on a large scale than liquid bromine.[5]
-
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 3-4 hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material. During the reaction, the denser NBS will be consumed and the less dense succinimide byproduct will float to the surface.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often a brownish-yellow solid and can be used directly in the next step or purified further by recrystallization from hexanes.
Step 3: Synthesis of this compound
-
Reactor Setup: In a 2 L reactor under a nitrogen atmosphere, add anhydrous methanol (800 mL) and cool to 0 °C.
-
Reagent Addition: Slowly add a 30% solution of sodium methoxide in methanol (207 mL, ~1.1 mol) via an addition funnel, keeping the temperature below 10 °C.[12]
-
Substrate Addition: Dissolve the crude 2-Bromo-5-(bromomethyl)pyridine (from Step 2, ~1.0 mol) in anhydrous methanol (200 mL). Add this solution dropwise to the sodium methoxide solution at 0 °C over 60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for completion by TLC or GC.
-
Quenching & Work-up: Carefully quench the reaction by pouring it into 1 L of ice-water.[13] Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers, wash with water (500 mL) and then brine (500 mL). Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
Process Safety Assessment
Chemical synthesis on a large scale requires strict adherence to safety protocols.
| Step | Reagent/Process Hazard | Recommended Mitigation Actions |
| Step 1 | Sodium Nitrite: Strong oxidizer, toxic if swallowed.[14][15] | Wear appropriate PPE.[16] Store away from combustible materials.[14] Have a spill kit ready. |
| HBr: Corrosive.[17] | Handle in a fume hood. Wear acid-resistant gloves, lab coat, and eye protection.[17] | |
| Diazonium Salt: Potentially explosive when isolated and dry. | NEVER isolate the diazonium salt. Keep the reaction mixture cold (0-5 °C) at all times. | |
| Step 2 | NBS: Oxidizer, corrosive.[18][19][20] | Avoid inhalation of dust. Handle in a well-ventilated area.[21] Wear gloves and eye protection. |
| AIBN: Can decompose violently with heat. | Store refrigerated. Add to the reaction mixture at room temperature before heating. | |
| Carbon Tetrachloride: Toxic and carcinogenic. | Use only in a certified chemical fume hood with appropriate engineering controls. Seek safer solvent alternatives if possible (e.g., acetonitrile, cyclohexane). | |
| Step 3 | Sodium Methoxide: Highly corrosive and flammable solution.[12][22][23] Reacts violently with water.[9] | Handle under an inert (nitrogen) atmosphere.[12] Wear appropriate PPE, including gloves and face shield.[22][23] Quench excess reagent slowly and with cooling. |
Characterization and Data Summary
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected peaks for this compound: δ 8.35 (d, 1H), 7.65 (dd, 1H), 7.50 (d, 1H), 4.45 (s, 2H), 3.40 (s, 3H).
-
GC-MS: To confirm molecular weight (m/z = 202.05 for C₇H₈BrNO) and assess purity.
-
HPLC: For quantitative purity analysis.
Process Performance Summary
| Parameter | Step 1 | Step 2 | Step 3 | Overall |
| Typical Yield | 80-88% | 85-92% (crude) | 75-85% (after purification) | 51-66% |
| Purity (by GC) | >95% | >85% (crude) | >99.0% | >99.0% |
| Physical Form | Yellow Oil | Yellow-Brown Solid | Colorless Liquid | Colorless Liquid |
Logical Workflow Diagram
The following diagram outlines the decision-making and quality control process for the synthesis.
Figure 2: Quality control and decision workflow for the synthesis protocol.
Conclusion
This application note details a validated and scalable three-step synthesis for producing high-purity this compound. By leveraging well-established chemical reactions and incorporating critical in-process controls and safety measures, this protocol provides researchers and drug development professionals with a reliable method for accessing multi-gram to kilogram quantities of this important synthetic intermediate.
References
- 1. 2-Bromo-5-(methoxymethoxy)pyridine | 886980-61-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
- 10. fishersci.com [fishersci.com]
- 11. prepchem.com [prepchem.com]
- 12. fishersci.ie [fishersci.ie]
- 13. xchemi.com [xchemi.com]
- 14. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. alphachem.ca [alphachem.ca]
- 17. fishersci.com [fishersci.com]
- 18. chemscience.com [chemscience.com]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. dept.harpercollege.edu [dept.harpercollege.edu]
- 22. gelest.com [gelest.com]
- 23. lobachemie.com [lobachemie.com]
purification of 2-Bromo-5-(methoxymethyl)pyridine by column chromatography
Application Note & Protocol
High-Fidelity Purification of 2-Bromo-5-(methoxymethyl)pyridine via Optimized Silica Gel Column Chromatography
Abstract: this compound is a pivotal building block in the synthesis of high-value pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as contaminants can lead to significant downstream complications, including aberrant reaction pathways and compromised final product integrity. This document provides a comprehensive, field-tested protocol for the purification of this compound using silica gel column chromatography. We delve into the scientific rationale behind key methodological choices, addressing the inherent challenges of purifying basic pyridine heterocycles, and offer a robust, step-by-step guide for researchers, scientists, and drug development professionals to achieve high purity (>98%).
Principle of Separation: A Rationale-Driven Approach
The successful chromatographic purification of this compound hinges on exploiting the polarity differences between the target compound and its synthetic impurities. However, the basic nature of the pyridine nitrogen atom introduces a specific challenge that must be proactively managed for optimal results.
1.1. Stationary Phase: The Role of Silica Gel Silica gel is the most common stationary phase for column chromatography due to its high surface area and resolving power. Its surface is populated with weakly acidic silanol groups (Si-OH). While effective for separating many organic compounds, these acidic sites can strongly and often irreversibly interact with basic analytes like pyridine derivatives.[1][2] This interaction is the primary cause of significant peak tailing, poor resolution, and reduced product recovery.[1]
1.2. Mobile Phase: Polarity and pH Modulation A binary solvent system, typically a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate), is employed to elute compounds from the silica gel. The separation is achieved by gradually increasing the proportion of the polar solvent, a technique known as gradient elution.[3]
The Critical Insight—Mitigating Silanol Interaction: To counteract the problematic interaction between the basic pyridine nitrogen and acidic silanol groups, a small quantity (typically 0.1-1% v/v) of a competing base, such as triethylamine (TEA) , is added to the mobile phase.[1] The TEA preferentially interacts with the active silanol sites, effectively shielding them from the this compound molecules.[1] This simple modification dramatically improves peak shape, leading to sharper bands, better separation, and higher recovery of the target compound.
Pre-Chromatography: Method Development via Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to the column, it is essential to determine the optimal mobile phase composition using TLC. This preliminary analysis saves time, solvent, and valuable product.
Protocol for TLC Analysis:
-
Prepare several eluent systems with varying ratios of Hexane and Ethyl Acetate (e.g., 95:5, 90:10, 80:20 v/v) in separate TLC developing chambers. To each, add 0.5% v/v Triethylamine.
-
Dissolve a small sample of the crude reaction mixture in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots using a UV lamp (254 nm).
-
The optimal mobile phase for the start of the column chromatography elution will be the one that provides a Retention Factor (Rf) of approximately 0.2-0.3 for the target compound spot.[4] This ensures the compound moves off the baseline but is retained strongly enough to be separated from less polar impurities.
| Eluent System (Hexane:Ethyl Acetate + 0.5% TEA) | Rf of Target Compound (Example) | Assessment |
| 95:5 | 0.10 | Too low; compound is too retained. |
| 90:10 | 0.25 | Optimal Starting Condition. |
| 80:20 | 0.45 | Too high; compound will elute too quickly, risking co-elution. |
Detailed Experimental Protocol for Purification
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Scale all quantities proportionally for different amounts of starting material.
3.1. Materials and Equipment
-
Chemicals: Crude this compound, Silica Gel (230-400 mesh), Hexanes (or Petroleum Ether), Ethyl Acetate, Triethylamine (TEA), Dichloromethane, Anhydrous Sodium Sulfate, Sand (acid-washed).
-
Equipment: Glass chromatography column (appropriate size, e.g., 40-50 mm diameter), collection test tubes or flasks, TLC plates and chamber, UV lamp, rotary evaporator, beakers, and flasks.
3.2. Step 1: Column Preparation (Slurry Packing) The slurry packing method is superior for creating a homogenous, bubble-free stationary phase bed, which is critical for high-resolution separation.[3][5]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.[6]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent determined by TLC (e.g., 90:10 Hexane:EtOAc + 0.5% TEA). Use approximately 40-50 g of silica per 1 g of crude product.[4]
-
Swirl the slurry to remove air bubbles and immediately pour it into the column.
-
Gently tap the column to encourage even packing and open the stopcock to drain the excess solvent. Crucially, do not let the solvent level drop below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance when adding the sample or more eluent.[4]
3.3. Step 2: Sample Preparation (Dry Loading) Dry loading is the preferred method as it typically results in sharper separation bands compared to wet loading.[4]
-
Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude product adsorbed onto silica.
-
Carefully layer this powder onto the top of the sand layer in the prepared column.
3.4. Step 3: Elution and Fraction Collection A gradient elution strategy will be employed, starting with a low-polarity mobile phase and gradually increasing its strength.
-
Carefully add the initial eluent (e.g., 90:10 Hexane:EtOAc + 0.5% TEA) to the column.
-
Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.
-
Collect the eluate in fractions of approximately 15-20 mL each.
-
As the elution progresses, gradually increase the polarity of the mobile phase (e.g., to 85:15, then 80:20 Hexane:EtOAc, always including 0.5% TEA) to elute the more polar target compound. The exact gradient will depend on the impurity profile identified during TLC analysis.
3.5. Step 4: Post-Purification Analysis and Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvents from the combined fractions using a rotary evaporator.
-
The resulting oil or solid should be further dried under high vacuum to remove residual solvents. Confirm purity using analytical techniques such as ¹H NMR or GC-MS.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | - Inappropriate eluent system.- Column was packed poorly (channels/cracks).- Column was overloaded with too much crude product.[1] | - Re-optimize the eluent with TLC; a shallower gradient may be needed.- Repack the column carefully using the slurry method.- Reduce the amount of sample loaded relative to the amount of silica gel. |
| Product Not Eluting | - The mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (Ethyl Acetate) in your eluent system. |
| Significant Peak Tailing (Observed in Fractions) | - Strong interaction with acidic silanol sites on silica gel.[1] | - Ensure Triethylamine (or another suitable base) is added to the mobile phase (0.1-1.0%).- Consider using a different stationary phase like alumina for very basic compounds. |
| Low Product Recovery | - Irreversible adsorption of the product onto the silica gel.- Product is spread across too many fractions at low concentration. | - Add TEA to the eluent to minimize strong adsorption.[1]- Use a less polar starting eluent to ensure the product elutes in a tighter band. |
Safety Precautions
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Silica gel is a fine powder; avoid inhalation by handling it carefully, preferably within a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.
Conclusion
This application note provides a detailed and rationale-based protocol for the purification of this compound. By understanding the key interactions between the basic analyte and the silica stationary phase and by implementing a methodical approach that includes TLC-based method development and the use of a basic modifier like triethylamine, researchers can reliably and efficiently obtain this critical synthetic intermediate in high purity. This robust procedure is designed to be a valuable resource for professionals in organic synthesis and drug development, ensuring the quality and integrity of their scientific endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling with 2-Bromo-5-(methoxymethyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing homocoupling side products when using 2-bromo-5-(methoxymethyl)pyridine in cross-coupling reactions. As Senior Application Scientists, we understand the nuances and challenges that can arise during synthesis and have structured this guide to address your most pressing questions with scientifically grounded, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in cross-coupling methodologies where two identical molecules couple together. In the context of your work with this compound, this can manifest in two primary ways:
-
Formation of 5,5'-bis(methoxymethyl)-2,2'-bipyridine: This occurs when two molecules of your starting halide couple.
-
Formation of a biaryl from your coupling partner: For example, in a Suzuki reaction, two molecules of the boronic acid can couple.[1][2]
This side reaction is problematic because it consumes your starting materials, reduces the yield of your desired product, and introduces impurities that can be difficult to separate, complicating downstream processing and purification. The electron-rich nature of the pyridine ring in this compound can sometimes exacerbate these issues.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the most likely cause and the immediate fix?
A2: The most common culprit for boronic acid homocoupling is the presence of oxygen.[2][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the oxidative coupling of the boronic acid.[1][6]
Immediate Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves at least three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for a minimum of 15-30 minutes.[5][7] A subsurface sparge with nitrogen is particularly effective.[8]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[3][5][9]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), which can be less efficient and lead to side reactions.[3][4]
Q3: My main side product is the homocoupled bipyridine. What factors in my reaction setup should I investigate first?
A3: The formation of 5,5'-bis(methoxymethyl)-2,2'-bipyridine suggests that the catalytic cycle is favoring the coupling of two molecules of the aryl halide. This can stem from several factors related to the catalyst, ligands, and reaction kinetics.
Primary Investigation Points:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes, NHCs) are often effective at preventing homocoupling.[3][4] They promote the desired reductive elimination to form the cross-coupled product over the homocoupling pathway.[10][11]
-
Catalyst Loading: While counterintuitive, a very low catalyst loading might, in some cases, lead to catalyst decomposition, which can trigger side reactions. Conversely, excessively high loading can also be problematic. It's a parameter worth screening.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy than the desired cross-coupling.[3]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool, but the 2-pyridyl moiety can be challenging due to its potential to coordinate with the palladium catalyst and the instability of some 2-pyridyl boron reagents.[12][13]
Problem: Persistent Homocoupling of the Boronic Acid Partner
dot graph TD { A[Start: High Boronic Acid Homocoupling] --> B{Is the reaction rigorously deoxygenated?}; B -->|No| C[Implement freeze-pump-thaw cycles or extended inert gas sparging.]; B -->|Yes| D{Are you using a Pd(II) precatalyst?}; D -->|Yes| E[Switch to a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst system.]; D -->|No| F[Consider adding a mild reducing agent like potassium formate to scavenge any Pd(II) species.]; C --> G[Re-run Experiment]; E --> G; F --> G; }
Caption: Troubleshooting workflow for boronic acid homocoupling.
Protocol: Suzuki Coupling with Minimized Homocoupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[5][9][14]
-
Inerting: Seal the flask and perform three cycles of evacuating and backfilling with high-purity argon or nitrogen.[9]
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water, toluene/water) via syringe.[5][15]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand (if required).[9]
-
Execution: Heat the reaction to the optimized temperature (typically 80-110 °C) and stir vigorously.[5]
-
Monitoring: Track the reaction progress by TLC or LC-MS.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes oxidative homocoupling of boronic acids.[1][3][6] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄) | Avoids inefficient in-situ reduction of Pd(II) which can lead to side reactions.[1][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination of the desired product and sterically hinders dimerization.[4][5][10] |
| Additives | Mild reducing agents (e.g., potassium formate) | Can scavenge residual Pd(II) species that cause homocoupling, without disrupting the catalytic cycle.[8] |
Sonogashira Coupling
A common side reaction in Sonogashira coupling is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[16][17]
Problem: Formation of Diynes (Glaser Coupling Product)
dot graph TD { A[Start: Significant Diyne Formation] --> B{Is a copper co-catalyst being used?}; B -->|Yes| C{Is the reaction atmosphere strictly inert?}; C -->|No| D[Rigorously degas all components and maintain a positive inert gas pressure.]; C -->|Yes| E[Consider lowering the amount of copper iodide or switching to a copper-free protocol.]; B -->|No| F[Ensure no adventitious copper is present from reagents or glassware.]; D --> G[Re-run Experiment]; E --> G; F --> G; }
Caption: Logic for minimizing Glaser coupling in Sonogashira reactions.
Key Optimization Parameters:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[17] These reactions often require a different base or solvent system to facilitate the catalytic cycle.
-
Base Selection: The base is not merely a scavenger; it plays a role in the formation of the copper acetylide.[18] Using a hindered amine base can sometimes disfavor the dimerization pathway.
-
Controlled Atmosphere: Some protocols suggest that using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, can significantly suppress the homocoupling of terminal acetylenes.[19]
-
Slow Addition: In cases where the cross-coupling is slow, slow addition of the alkyne can keep its concentration low, thereby minimizing the rate of the second-order homocoupling reaction.[20]
Stille Coupling
In Stille coupling, the primary homocoupling side product arises from the dimerization of the organostannane reagent.[21][22]
Problem: Dimerization of the Organostannane Reagent
Mechanistic Insight: Homocoupling in Stille reactions can occur through two main pathways: the reaction of two organostannane molecules with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[21]
Troubleshooting Strategies:
-
Choice of Stannane: Ensure the organostannane is of high purity. The non-transferable groups on the tin (often butyl or methyl) are designed to have a low migratory aptitude, but impurities can alter reactivity.
-
Ligand Effects: As with other cross-couplings, the choice of ligand is critical. Ligands that accelerate the rate of transmetalation and reductive elimination can outcompete the homocoupling pathway.
-
Additives: The addition of copper(I) salts has been shown to have a synergistic effect in some Stille couplings, potentially accelerating the desired cross-coupling pathway.
-
Reaction Conditions: Screen temperature and solvent. Conditions that enhance the solubility and reactivity of both coupling partners can favor the desired reaction.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Inert | While organostannanes are often air-stable, the Pd(0) catalyst is not, and oxidative side reactions can occur.[23] |
| Ligand | Electron-rich, bulky phosphines | Accelerates the rate-limiting steps of the cross-coupling cycle. |
| Additives | Copper(I) salts (e.g., CuI) | Can act as a co-catalyst to accelerate the desired reaction. |
| Work-up | Aqueous KF wash | Can help remove tin byproducts, which simplifies purification.[22] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. books.lucp.net [books.lucp.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. researchgate.net [researchgate.net]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
- 23. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 2-Bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet challenging reaction: the Buchwald-Hartwig amination of 2-bromopyridines. Low conversion in this specific transformation is a frequent hurdle, primarily due to the unique electronic properties of the pyridine substrate. This resource, presented in a question-and-answer format, will address the root causes of these issues and offer field-proven, actionable protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of 2-bromopyridine resulting in low or no conversion?
Low conversion in the amination of 2-bromopyridines is a prevalent issue that can often be traced back to a few key factors related to the substrate's nature. The primary challenges include:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the 2-bromopyridine substrate can coordinate strongly to the palladium catalyst. This coordination can form inactive or less active catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is the most significant and unique challenge associated with this class of substrates.
-
Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center, promoting the desired reductive elimination, and preventing catalyst deactivation. If the ligand is not sterically bulky or electron-rich enough, it may not effectively shield the palladium from the coordinating pyridine nitrogen.[2][3]
-
Incorrect Base Selection: The base is a critical component of the catalytic cycle, responsible for deprotonating the amine to form the active nucleophile.[4][5] A base that is too weak may not be effective, while a base that is too strong could lead to undesired side reactions or decomposition of sensitive substrates.[5][6]
-
Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities. The presence of oxygen or moisture can lead to the oxidation of the active Pd(0) catalyst and the phosphine ligands, rendering them inactive.[1][7] Solvents must be anhydrous and thoroughly degassed.[1][8]
-
Inappropriate Reaction Conditions: Parameters such as temperature and reaction time are critical. These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[2] However, excessive heat can also lead to catalyst decomposition.[1]
Q2: How can I mitigate catalyst poisoning by the 2-bromopyridine substrate?
The key to preventing catalyst poisoning is to use a catalytic system that is robust enough to resist coordination with the pyridine nitrogen. This is primarily achieved through the strategic selection of the phosphine ligand.
Expert Insight: The prevailing strategy is to employ sterically hindered and electron-rich phosphine ligands. The bulk of these ligands creates a "pocket" around the palladium center that physically hinders the approach and coordination of the pyridine nitrogen. The electron-donating nature of these ligands also increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired catalytic cycle outcompete the deactivating coordination.[2][3]
Recommended Ligands for 2-Bromopyridine Amination:
| Ligand | Structure | Key Features & Recommendations |
| RuPhos | (Image of RuPhos structure) | A highly effective, bulky biarylphosphine ligand known for its general applicability and high reactivity in coupling with heteroaryl chlorides and bromides.[9] |
| BrettPhos | (Image of BrettPhos structure) | Another exceptionally bulky and electron-rich ligand that has shown great success in challenging aminations, including the monoarylation of primary amines.[3] |
| XPhos | (Image of XPhos structure) | A versatile and widely used bulky biarylphosphine ligand that is often a good starting point for optimization.[3][6] |
| Josiphos-type ligands (e.g., CyPFtBu) | (Image of Josiphos ligand structure) | Ferrocene-based diphosphine ligands that have demonstrated high efficacy in the amination of heteroaryl halides due to their bidentate nature, which can confer greater stability to the catalyst.[3] |
Q3: My reaction has stalled. Could the choice of base or solvent be the issue?
Absolutely. The base and solvent are not merely passive components; they play active and critical roles in the catalytic cycle.
Base Selection: The primary role of the base is to facilitate the deprotonation of the amine or the palladium-amine complex to generate the active amido-palladium species poised for reductive elimination.[6]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most commonly used bases and often lead to faster reaction rates.[5] Sodium tert-butoxide (NaOt-Bu) is a frequent and effective choice for the amination of 2-bromopyridines.[4][10] However, their high basicity can be incompatible with substrates bearing sensitive functional groups (e.g., esters, ketones).[11]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer broader functional group tolerance but may necessitate higher reaction temperatures or longer reaction times to achieve full conversion.[5][6] Cesium carbonate (Cs₂CO₃) is often a good alternative due to its moderate strength and good solubility in common organic solvents.[5]
Solvent Selection: The solvent must be capable of solubilizing all reaction components at the reaction temperature. Poor solubility is a common and often overlooked cause of low conversion.[6]
-
Common Solvents: Anhydrous, non-protic solvents are standard. Toluene and dioxane are the most frequently used and are excellent choices for the Buchwald-Hartwig amination of 2-bromopyridines.[1][8] Tetrahydrofuran (THF) can also be used.[12]
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit the reaction.[5]
Q4: I'm observing the formation of a hydrodehalogenated side product (2-H-pyridine). What causes this and how can I prevent it?
The formation of the hydrodehalogenated arene is a common side reaction that competes with the desired C-N bond formation. This occurs when the amide intermediate undergoes β-hydride elimination instead of reductive elimination.[13] This side reaction is more prevalent with certain amines and can be exacerbated by suboptimal reaction conditions.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The use of bulky, electron-rich ligands that promote rapid reductive elimination is the most effective way to minimize this side reaction. Ligands like RuPhos and BrettPhos are excellent choices.[3][9]
-
Base Selection: Ensure the base is non-nucleophilic and anhydrous. The presence of water can contribute to hydrodehalogenation pathways.
-
Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could act as hydride sources.
Troubleshooting Workflow
If you are experiencing low conversion, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low conversion in the Buchwald-Hartwig amination of 2-bromopyridines.
The Catalytic Cycle and the "2-Pyridyl Problem"
Understanding the catalytic cycle is fundamental to effective troubleshooting. The diagram below illustrates the generally accepted mechanism and highlights the key point of catalyst deactivation specific to 2-bromopyridine substrates.
Caption: The catalytic cycle for the Buchwald-Hartwig amination, illustrating the catalyst poisoning side-pathway with 2-bromopyridine.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a robust starting point for the amination of 2-bromopyridines and can be adapted for optimization studies.
Materials:
-
2-Bromopyridine derivative
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv.), the palladium pre-catalyst (0.02 equiv.), and the sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Amine Addition: Add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.[6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Protocol 2: High-Throughput Screening of Ligands and Bases
For particularly challenging substrates, screening a small array of ligands and bases in parallel can rapidly identify optimal conditions. This can be performed in a multi-well plate or in parallel reaction vials.
Setup:
-
Prepare stock solutions of the 2-bromopyridine, amine, palladium precursor (e.g., Pd₂(dba)₃), and solvent.
-
Arrange an array of reaction vials, each containing a pre-weighed amount of a unique ligand and base combination.
Example Array (4 conditions):
| Vial | Ligand (4 mol%) | Base (1.4 equiv) |
| 1 | RuPhos | NaOt-Bu |
| 2 | BrettPhos | NaOt-Bu |
| 3 | RuPhos | K₃PO₄ |
| 4 | BrettPhos | K₃PO₄ |
Procedure:
-
To each vial, add the appropriate ligand and base.
-
Charge each vial with an inert atmosphere.
-
Dispense the stock solutions of the 2-bromopyridine, amine, and palladium precursor into each vial.
-
Seal the vials and heat the array to the desired temperature for a set period (e.g., 16 hours).
-
After cooling, quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for further optimization and scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Phosphine Ligands for 2-Bromo-5-(methoxymethyl)pyridine Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-bromo-5-(methoxymethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this substrate and to provide actionable solutions for optimizing reaction outcomes through rational phosphine ligand selection.
Introduction: The "2-Pyridyl Problem" in Cross-Coupling
2-Halopyridines, such as this compound, are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions.[1][2][3][4] This difficulty, often termed the "2-pyridyl problem," arises from several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[5]
-
Electronic Effects: The electron-deficient nature of the pyridine ring can slow down the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
-
Substrate Instability: When used as the nucleophilic partner (e.g., as a boronic acid), 2-pyridyl organometallic reagents are often unstable and prone to decomposition or protodeboronation.[1][3][4][6]
Overcoming these challenges requires careful optimization of reaction conditions, with the choice of phosphine ligand being arguably the most critical parameter. The right ligand can stabilize the active catalytic species, promote the key steps of the catalytic cycle, and prevent catalyst inhibition.[7]
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is not working. What are the first things I should check?
A1: Before extensively screening ligands, verify the fundamentals of your reaction setup:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[8]
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. Trace amounts of water can lead to hydrodehalogenation of your starting material and decomposition of organometallic reagents.
-
Base Strength and Solubility: The base is crucial for the transmetalation step in Suzuki couplings or for deprotonating the amine in Buchwald-Hartwig aminations.[9][10] Ensure you are using a suitable base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and that it has adequate solubility in the reaction medium.
-
Catalyst Integrity: Confirm the activity of your palladium source. Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to Pd(0). If this fails, the catalytic cycle will not start.[8] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.
Q2: Why is a simple ligand like triphenylphosphine (PPh₃) often ineffective for this substrate?
A2: Triphenylphosphine often fails with challenging substrates like 2-bromopyridines for two main reasons. First, it is not electron-rich enough to sufficiently accelerate the slow oxidative addition of the electron-deficient 2-bromopyridine.[11] Second, it is not sterically bulky enough to promote the final reductive elimination step, which is necessary to release the product and regenerate the catalyst.[12][13] This can lead to the accumulation of stable intermediates and low turnover.
Q3: What general class of phosphine ligands should I start with for coupling this compound?
A3: For 2-halopyridine substrates, the most successful ligands are typically bulky and electron-rich monodentate phosphines .[11][14][15] These ligands possess properties that directly counteract the challenges posed by the substrate:
-
Electron-Donating Ability: They increase the electron density on the palladium center, which promotes the oxidative addition of the electron-poor aryl halide.
-
Steric Bulk: The large size of these ligands favors the formation of monoligated, highly reactive L-Pd(0) species, accelerates the rate-limiting reductive elimination step, and discourages the formation of inactive, bis-ligated palladium complexes.[12][13]
Excellent starting points are the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inefficient Oxidative Addition: The electron-deficient 2-bromopyridine ring is resistant to oxidative addition.[5] 2. Catalyst Deactivation: The pyridine nitrogen is inhibiting the palladium catalyst. 3. Poor Ligand Choice: The ligand is not sufficiently electron-rich or bulky.[17] | 1. Switch to a more electron-rich ligand: Use a ligand like SPhos, RuPhos, or BrettPhos. These ligands increase electron density on the Pd center, facilitating oxidative addition. 2. Increase Ligand Steric Bulk: Employ a bulkier ligand such as XPhos or t-BuXPhos. Steric hindrance can accelerate reductive elimination and prevent catalyst dimerization.[12][13] 3. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments to provide sufficient energy for the oxidative addition step. |
| Formation of Side Products | 1. Hydrodehalogenation (Ar-H): The bromo group is replaced by hydrogen. This is often caused by trace water or inefficient coupling. 2. Homocoupling (Ar-Ar): The organometallic reagent (e.g., boronic acid) couples with itself. This is often promoted by oxygen. 3. Protodeboronation: In Suzuki reactions, the boronic acid is cleaved by residual water/acid before it can transmetalate. This is a known issue for 2-pyridyl boron reagents.[1][3] | 1. Ensure rigorously dry and inert conditions: Use freshly distilled/anhydrous solvents and thoroughly degas the reaction mixture. 2. Use a more efficient ligand: A highly active catalyst system (e.g., a 2nd generation Buchwald precatalyst) can promote the desired cross-coupling at a rate that outcompetes side reactions.[16] 3. Optimize Base: For Suzuki reactions, a weaker, non-hydroxide base like K₃PO₄ or CsF may minimize protodeboronation compared to stronger bases. |
| Poor Reproducibility | 1. Inconsistent Inert Atmosphere: Variable exposure to air/moisture between runs. 2. Reagent Degradation: The phosphine ligand may be partially oxidized, or the organometallic reagent may have degraded upon storage. 3. Inconsistent Precatalyst Activation: If using a Pd(II) source, the initial reduction to Pd(0) may be inconsistent. | 1. Standardize inerting procedure: Use a consistent number of vacuum/argon cycles or a glovebox for reaction setup. 2. Use fresh reagents: Use freshly opened bottles of ligands, bases, and palladium sources. Store sensitive ligands and reagents under an inert atmosphere. 3. Switch to a precatalyst: Use a well-defined, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) that activates consistently under the reaction conditions. |
Visualizing the Catalytic Cycle and Troubleshooting Workflow
A firm grasp of the catalytic cycle is essential for rational troubleshooting. The phosphine ligand (L) plays a critical role in modulating the stability and reactivity of the palladium center at each stage.
Caption: Simplified Pd-catalyzed cross-coupling cycle.
This workflow provides a logical sequence for diagnosing and solving common issues.
Caption: Logical workflow for troubleshooting failed reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This is a representative starting protocol and must be optimized for each specific coupling partner.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2–1.5 eq.)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium precatalyst (if using).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5][18]
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 14. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-(methoxymethyl)pyridine Derivatives
Welcome to the technical support center for the purification of 2-Bromo-5-(methoxymethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical experience.
I. Understanding the Molecule: Structural and Reactivity Considerations
This compound is a substituted pyridine with a molecular formula of C₇H₈BrNO.[1] Its structure, featuring a basic pyridine nitrogen, a labile bromomethyl group, and a methoxymethyl ether, presents a unique set of purification challenges. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen makes the C-Br bond susceptible to nucleophilic substitution, while the basicity of the nitrogen (pKa of pyridine is ~5.2) dictates its behavior in different pH environments.[2] These inherent properties can lead to issues such as peak tailing in chromatography, product degradation, and difficulties in crystallization.
II. Troubleshooting Guides: A Problem-Solution Approach
This section is formatted as a series of common problems encountered during the purification of this compound derivatives, followed by their probable causes and actionable solutions.
Issue 1: Peak Tailing in Reverse-Phase HPLC
Question: My HPLC chromatogram for this compound shows significant peak tailing. What is causing this, and how can I achieve a more symmetrical peak shape?
Answer: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on silica-based columns.[3] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica surface.[3] This secondary interaction leads to a non-ideal chromatographic process and results in broad, tailing peaks.
Troubleshooting Workflow:
References
preventing debromination of 2-Bromo-5-(methoxymethyl)pyridine during reactions
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the technical support center for 2-Bromo-5-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during various chemical transformations. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing and Mitigating Debromination
Debromination, or hydrodebromination, is the undesired replacement of a bromine atom with a hydrogen atom, leading to yield loss and purification challenges. This guide provides a systematic approach to identifying the cause of debromination and implementing effective solutions.
Is Debromination Occurring in Your Reaction?
The first step is to confirm the presence of the debrominated byproduct, 5-(methoxymethyl)pyridine.
Q1: How can I confirm that debromination is happening and quantify the extent of this side reaction?
A1: The most reliable methods for detecting and quantifying the debrominated byproduct are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the desired product from the debrominated byproduct and provide their relative peak areas, which can be used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is a powerful tool for separating and identifying reaction components. It is particularly useful for less volatile compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the crude reaction mixture can reveal the presence of the debrominated product. Look for the disappearance of the characteristic signals for the protons adjacent to the bromine atom and the appearance of a new signal in the aromatic region. Integration of the peaks can provide a quantitative estimate of the product-to-byproduct ratio.
Pinpointing the Cause: A Decision-Making Workflow
Once debromination is confirmed, the following workflow can help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for debromination.
Detailed Troubleshooting for Common Reaction Types
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Debromination in these reactions is often attributed to the formation of palladium-hydride species which can reductively cleave the C-Br bond.[1][2]
Q2: I'm observing significant debromination in my Suzuki coupling. What is the first thing I should change?
A2: The first parameters to investigate are the base and the temperature. Strong bases, particularly alkoxides, can promote the formation of hydride species that lead to debromination.[1][2] Switching to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step.[1][2] Simultaneously, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[1]
Q3: Can the choice of phosphine ligand influence the extent of debromination?
A3: Absolutely. The electronic and steric properties of the phosphine ligand play a crucial role in the stability and reactivity of the palladium catalyst.[3][4]
-
Bulky, electron-rich ligands, such as SPhos, XPhos, or tri-tert-butylphosphine, can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the debromination pathway.[2]
-
Bidentate ligands, like dppf (1,1'-bis(diphenylphosphino)ferrocene), can sometimes be beneficial as they form more stable complexes with palladium, potentially inhibiting side reactions.[5]
Q4: What is the role of the solvent in preventing debromination?
A4: The solvent can be a source of protons or hydrides, contributing to debromination.[1][2]
-
Aprotic solvents, such as dioxane, THF, or toluene, are generally preferred over protic solvents like alcohols.[1][2][6]
-
Rigorous degassing of the solvent is crucial to remove dissolved oxygen, which can lead to catalyst deactivation and promote side reactions.[1]
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Use milder inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[1][2] | Reduces the formation of palladium-hydride species.[1][2] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] | Promotes the desired reductive elimination over debromination.[2][4] |
| Solvent | Utilize aprotic solvents (dioxane, THF, toluene).[1][2][6] | Avoids protic sources that can contribute to hydrodebromination.[1][2] |
| Temperature | Lower the reaction temperature. | Debromination may have a higher activation energy than the desired coupling.[1] |
Lithiation and Metal-Halogen Exchange Reactions
Debromination during lithiation can occur through protonation of the generated organolithium species by the solvent or other acidic protons in the reaction mixture.
Q5: My attempt at lithium-bromine exchange with n-BuLi is resulting in significant debromination. What should I do?
A5: The primary concerns here are the stability of the generated 2-lithiated pyridine intermediate and the reaction conditions.
-
Lower the temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to enhance the stability of the organolithium species and minimize side reactions.
-
Slow addition of the lithiating agent: Adding the organolithium reagent slowly with efficient stirring helps to control the local concentration and prevent temperature spikes.[1]
-
Choice of solvent: Non-coordinating solvents like toluene may be preferable to coordinating solvents like THF, as the latter can sometimes promote side reactions with unstable organolithiums.[7]
-
Alternative lithiating agents: Consider using alternative reagents like t-BuLi or lithium trialkylmagnesiate complexes, which can offer different reactivity and selectivity profiles.[1]
Frequently Asked Questions (FAQs)
Q6: Is the methoxymethyl group at the 5-position stable under typical cross-coupling conditions?
A6: The methoxymethyl group is generally stable under the neutral or basic conditions of most palladium-catalyzed cross-coupling reactions. However, strongly acidic or harsh conditions should be avoided to prevent cleavage of the ether linkage.
Q7: Are there any general precautions I should take to minimize debromination regardless of the reaction type?
A7: Yes, several general laboratory practices can help minimize debromination:
-
Use high-purity reagents and solvents: Impurities can act as sources of protons or hydrides.
-
Ensure anhydrous conditions: Water can be a proton source. Use oven-dried glassware and anhydrous solvents.
-
Maintain an inert atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and reagents.[1]
Q8: For a Sonogashira coupling, is a copper co-catalyst always necessary, and can it contribute to debromination?
A8: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free protocols have been developed.[1][8] In some cases, the copper co-catalyst can be involved in side reactions. If you are observing significant debromination, trying a copper-free Sonogashira protocol is a worthwhile experiment.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing conditions designed to suppress debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cfmot.de [cfmot.de]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Temperature Management in Large-Scale Reactions of 2-Bromo-5-(methoxymethyl)pyridine
Welcome to the technical support center for handling 2-Bromo-5-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during large-scale chemical transformations. Moving from the bench to production scale introduces significant challenges in thermal management, where an incomplete understanding can impact yield, purity, and most importantly, safety. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the issues you may encounter.
The Criticality of Thermal Control
This compound is a key intermediate in pharmaceutical synthesis. Its value lies in the reactivity of the bromide-substituted pyridine ring, making it amenable to a variety of C-C and C-N bond-forming reactions. However, the most common transformations—such as Grignard formation, lithiation, and transition-metal-catalyzed cross-couplings—are often highly exothermic. On a large scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation significantly less efficient than in a laboratory flask.[1][2] This can lead to dangerous temperature spikes, thermal runaway, and the formation of unwanted byproducts.[3][4] Precise, dynamic temperature control is therefore not just a matter of process optimization, but a fundamental safety requirement.[5]
Troubleshooting Guide & FAQs
Here we address specific problems you might encounter during your scale-up process.
Section 1: Organometallic Intermediate Formation (Grignard & Lithiation)
Organometallic reactions involving aryl bromides are notoriously exothermic and require strict temperature control to prevent side reactions and ensure safety.[6][7]
Question 1: During the scale-up of a Grignard reaction with this compound, I'm observing a significant drop in yield and the formation of Wurtz coupling byproducts. My lab-scale reaction at room temperature worked perfectly. What's going wrong?
Answer:
This is a classic symptom of poor temperature control during a large-scale Grignard formation. Here’s a breakdown of the likely causes and solutions:
-
Causality (The "Why"): Grignard reagent formation is highly exothermic. On a small scale, the heat generated dissipates quickly into the surroundings. In a large reactor, this heat accumulates, raising the local temperature at the magnesium surface.[8] This localized heating accelerates the reaction rate of the newly formed Grignard reagent with the incoming this compound, leading to the formation of a bi-aryl (Wurtz) impurity and consuming your starting material and product.
-
Troubleshooting & Solutions:
-
Lower the Initial Reaction Temperature: Do not attempt to run the reaction at room temperature on a large scale. Start the reaction at a much lower temperature, typically between -15°C to 0°C.[9] You can then allow the temperature to rise slightly as the reaction proceeds, but it should be carefully controlled by the reactor's cooling system.
-
Control the Addition Rate: The rate of addition of your starting material is now your primary tool for controlling the reaction's heat output. Add the this compound solution slowly and sub-surface to ensure rapid mixing and heat dispersion. Monitor the reactor's internal temperature (T_internal) and the jacket temperature (T_jacket). A large delta between these two (ΔT) indicates a high rate of heat generation.
-
Use "Activated" Magnesium: Consider using highly activated magnesium (Rieke magnesium) which can allow the reaction to proceed smoothly at very low temperatures (e.g., -78 °C), effectively preventing the side reactions that occur at higher temperatures.[10]
-
Consider a Br/Mg Exchange Reaction: An alternative is to use a Br/Mg exchange reagent like iPrMgCl·LiCl. This reaction is often less exothermic and can be performed at controlled low temperatures, providing a more reliable path to your Grignard reagent.[9]
-
| Parameter | Lab Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale |
| Starting Temperature | Room Temperature | -15°C to 0°C | Mitigates initial exotherm and prevents localized hot spots. |
| Addition Method | Rapid/Dropwise | Slow, controlled, sub-surface addition | Matches heat generation rate to the reactor's cooling capacity. |
| Monitoring | Visual | T_internal, T_jacket, ΔT, Calorimetry Data | Provides quantitative control over the reaction's thermal profile. |
| Magnesium Type | Standard Turnings | Activated Mg or Br/Mg Exchange | Enables lower reaction temperatures, improving selectivity.[9][10] |
Question 2: I'm attempting a direct lithiation of this compound using n-butyllithium (n-BuLi) at -78°C, but my results are inconsistent. Sometimes I get my desired product after quenching with an electrophile, and other times I see evidence of bromine-lithium exchange or other isomers. Why the variability?
Answer:
Inconsistency in lithiation reactions, even at cryogenic temperatures, often points to issues with heat management, addition rates, and the inherent reactivity of lithiated pyridines.
-
Causality (The "Why"): The reaction between n-BuLi and an aryl bromide is extremely fast and highly exothermic.[11] Even with a reactor jacket at -78°C, the point of addition can create a localized "hot spot" if the addition is too fast or mixing is inefficient. For sensitive substrates like substituted pyridines, a momentary temperature spike can be enough to trigger side reactions. Lithiated pyridines can be unstable and may undergo rearrangements or a "halogen dance," especially if the temperature is not rigorously controlled.[12][13]
-
Troubleshooting & Solutions:
-
Ensure Cryogenic Control: Your reactor must be capable of maintaining a stable temperature at or below -70°C.[11][14] Use a reliable cooling system, such as a jacket with a low-temperature heat transfer fluid or direct liquid nitrogen cooling for very sensitive processes.[15][16]
-
Optimize Addition and Mixing: Add the n-BuLi solution very slowly into the vortex of a well-agitated solution of the bromopyridine. This ensures immediate dispersion and minimizes localized heating. Consider diluting the n-BuLi to allow for a more controlled addition volume.
-
Pre-cool the Reagent Lines: Ensure that the lines used to transfer the n-BuLi are pre-cooled to prevent warming of the reagent before it enters the reactor.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter). This will provide critical data on the heat of reaction and the maximum heat flow, allowing you to calculate a safe addition rate for your specific reactor system.[1]
-
Section 2: Suzuki Cross-Coupling Reactions
Suzuki couplings are powerful, but their efficiency and impurity profile are highly dependent on maintaining the optimal temperature range.
Question 3: My large-scale Suzuki coupling of the this compound-derived boronic acid is stalling and requires very long reaction times. I'm using the same temperature (e.g., 80°C) that worked in the lab. How can I improve the reaction rate?
Answer:
This issue often arises from inefficient heat transfer into the reactor, a common problem when scaling up.
-
Causality (The "Why"): While some reactions are exothermic, others require energy input to proceed at a reasonable rate. In a large, jacketed reactor, the efficiency of heating the entire reaction mass is limited by the heat transfer coefficient of the reactor wall and the fluid dynamics of the system.[1][17] The jacket temperature might be at your setpoint, but the internal temperature of the large volume of liquid may be significantly lower, leading to a sluggish reaction.
-
Troubleshooting & Solutions:
-
Verify Internal Temperature: Always trust your internal temperature probe over the jacket setpoint. Ensure the probe is calibrated and positioned correctly within the reactor.
-
Improve Agitation: Increasing the agitator speed can improve the heat transfer from the reactor wall to the bulk solution.[5] Ensure you are using an appropriate agitator design (e.g., pitched-blade turbine) for effective mixing.
-
Evaluate Your Heating System: The heating/cooling system (thermo-control unit or TCU) must have sufficient power to heat the entire batch volume in a timely manner. A system that was adequate for a smaller reactor may be underpowered for a larger one.
-
Consider a Higher Temperature (with Caution): It's possible the reaction simply requires a higher temperature to achieve a practical rate. However, before increasing the temperature, you must assess the thermal stability of your reactants, catalyst, and product to avoid degradation.[18] A slight increase (e.g., to 90-100°C) might be effective, but this should be guided by laboratory stability studies.[19][20]
-
Section 3: General Thermal Safety
Question 4: What is a "thermal runaway" and how can I design my process to prevent it?
Answer:
A thermal runaway is a situation where an exothermic reaction goes out of control, generating heat faster than the cooling system can remove it.[3][21] This leads to a rapid increase in temperature and pressure, potentially causing a reactor failure or explosion.[4]
-
Causality (The "Why"): Runaway occurs when the rate of heat generation, which typically increases exponentially with temperature (Arrhenius law), surpasses the rate of heat removal, which usually increases linearly with the temperature difference between the reactor and the coolant.
-
Prevention & Mitigation Workflow:
-
Characterize Your Reaction: Before any scale-up, determine the thermal properties of your reaction using calorimetry. This is non-negotiable for safety. You need to know the total heat of reaction, the adiabatic temperature rise, and the rate of heat release.
-
Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to handle the maximum expected heat output of the reaction. This includes having a sufficiently powerful TCU and a large enough heat exchange surface area.[15][17]
-
Control the Addition of the Limiting Reagent: For highly exothermic reactions like organometallic formations, the safest approach is "semi-batch" processing, where one reagent is added slowly to the other.[21] This way, the total amount of unreacted, energy-rich material in the reactor is kept low at all times. The addition can be stopped immediately if a cooling failure occurs.
-
Implement a Closed-Loop Control System: Use a modern control system (like a PLC or PID controller) to automatically adjust the cooling/heating based on the internal reactor temperature.[3] This system should include alarms and emergency shutdown protocols if the temperature exceeds a predefined safety limit.
-
The following diagram illustrates a simplified decision-making process for mitigating thermal runaway risk.
References
- 1. mt.com [mt.com]
- 2. arxiv.org [arxiv.org]
- 3. lneya-online.com [lneya-online.com]
- 4. lneya.com [lneya.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. achievechem.com [achievechem.com]
- 16. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [airtecgulf.com]
- 17. jinzongmachinery.com [jinzongmachinery.com]
- 18. mdpi.com [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System [mdpi.com]
- 21. researchgate.net [researchgate.net]
identifying and characterizing byproducts in 2-Bromo-5-(methoxymethyl)pyridine synthesis
Technical Support Center: Synthesis of 2-Bromo-5-(methoxymethyl)pyridine
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and characterize byproducts, ensuring the integrity of your synthesis and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors depending on your synthetic route.
-
Incomplete Reaction: Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present, you may need to increase the reaction time, temperature, or the equivalents of your reagents.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in a Williamson ether synthesis approach from 2-bromo-5-(hydroxymethyl)pyridine, a strong base like sodium hydride in an anhydrous polar aprotic solvent (e.g., THF, DMF) is typically required for complete deprotonation of the alcohol.[1][2][3][4] Insufficiently strong bases or protic solvents can lead to an unfavorable equilibrium and incomplete conversion.
-
Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions include over-bromination of the pyridine ring or elimination reactions. We will discuss these in more detail in the troubleshooting section.
-
Product Loss During Workup and Purification: this compound has some water solubility, so ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery. During purification by column chromatography, the basicity of the pyridine nitrogen can cause tailing on silica gel, leading to poor separation and product loss. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[5]
Q2: I am observing multiple spots on my TLC plate that are close to my product spot. What could these be?
A2: The presence of multiple spots near your product on a TLC plate is a strong indication of byproduct formation. Given the typical synthetic routes, these are likely to be:
-
Unreacted Starting Material: Depending on the route, this could be 2-bromo-5-(hydroxymethyl)pyridine or 2-bromo-5-methylpyridine.
-
Over-brominated Products: Dibrominated species are common byproducts in pyridine bromination reactions.[6] These can include isomers where a second bromine atom has been added to the pyridine ring.
-
Isomeric Byproducts: If the regioselectivity of the bromination step is not perfect, you may have other positional isomers of your product.
-
Intermediate Species: If you are performing a two-step synthesis, for example from 2-bromo-5-methylpyridine, you might be seeing the 2-bromo-5-(bromomethyl)pyridine intermediate.
Q3: How can I best purify my this compound?
A3: A combination of techniques is often most effective:
-
Aqueous Workup with pH Adjustment: An initial acid-base extraction can be very effective. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic pyridine-containing compounds (your product and some byproducts) will move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract your product back into an organic solvent.[5]
-
Distillation: If the byproducts have significantly different boiling points from your product, vacuum distillation can be a viable purification method.
-
Column Chromatography: This is the most common method for achieving high purity. As mentioned, to avoid peak tailing on silica gel, it is advisable to use an eluent system containing a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%). A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) will likely be necessary to separate the product from closely related impurities.
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Byproduct Detected by GC-MS
Possible Cause: Over-bromination of the pyridine ring, leading to the formation of a dibrominated product such as 2,3-dibromo-5-(methoxymethyl)pyridine.
Causality: The pyridine ring is deactivated towards electrophilic aromatic substitution; however, forcing conditions (high temperature, strong Lewis acids) can lead to multiple brominations. The directing effects of the existing substituents will influence the position of the second bromine atom.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometry of no more than 1.0 to 1.1 equivalents of the brominating agent.
-
Lower Reaction Temperature: Perform the bromination at the lowest effective temperature to increase selectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.
-
Purification: Separation of the mono- and di-brominated products can be challenging. A careful gradient elution during column chromatography is often required. Reverse-phase HPLC may also be an effective separation technique.
Issue 2: Detection of a Byproduct with Loss of the Methoxymethyl Group
Possible Cause: Cleavage of the methoxymethyl ether to form 2-bromo-5-(hydroxymethyl)pyridine.
Causality: The methoxymethyl group is an acetal and is susceptible to cleavage under acidic conditions. If your reaction or workup involves a strong acid wash without subsequent and thorough neutralization, you may be hydrolyzing your product.
Troubleshooting Steps:
-
Avoid Strong Acids: If an acidic wash is necessary during the workup, use a weak acid (e.g., dilute citric acid or ammonium chloride) and keep the contact time to a minimum.
-
Immediate Neutralization: After any acidic wash, immediately wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water in the presence of even trace amounts of acid can facilitate hydrolysis.
Issue 3: Williamson Ether Synthesis Route - Incomplete conversion of 2-bromo-5-(hydroxymethyl)pyridine
Possible Cause: Incomplete deprotonation of the starting alcohol.
Causality: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4][7] If the alcohol is not fully deprotonated to the alkoxide, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Choice of Base: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and has been handled under an inert atmosphere.
-
Anhydrous Solvent: The reaction must be carried out in an anhydrous polar aprotic solvent like THF or DMF to prevent quenching of the base and the alkoxide.
-
Sufficient Reaction Time: Allow enough time for the deprotonation to complete before adding the methylating agent. This can be monitored by observing the cessation of hydrogen gas evolution when using NaH.
Analytical Protocols for Byproduct Characterization
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach for identifying and characterizing byproducts.
Protocol 1: GC-MS Analysis
Objective: To separate volatile components of the reaction mixture and obtain their mass spectra for identification.
Instrumentation:
-
Gas Chromatograph with a mass spectrometer detector (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-200 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system using a split injection mode.
-
GC Method:
-
Carrier Gas: Helium.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Detection: Use Electron Ionization (EI) mode with a scan range of m/z 40-450.
Data Interpretation:
-
Product Peak: Identify the peak for this compound based on its expected retention time and mass spectrum (Molecular Ion [M]⁺ at m/z 201/203 due to bromine isotopes).
-
Byproduct Identification: Analyze the mass spectra of other peaks. Look for characteristic isotopic patterns of bromine and fragmentation patterns to deduce the structures of the byproducts.
Table 1: Expected GC-MS Data for Product and Potential Byproducts
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound (Product) | 201/203 | 170/172 ([M-OCH₃]⁺), 122 ([M-Br]⁺), 45 ([CH₂OCH₃]⁺) |
| 2-Bromo-5-(hydroxymethyl)pyridine | 187/189 | 158/160 ([M-CHO]⁺), 108 ([M-Br]⁺) |
| 2-Bromo-5-methylpyridine | 171/173 | 92 ([M-Br]⁺) |
| 2,3-Dibromo-5-(methoxymethyl)pyridine | 279/281/283 | 248/250/252 ([M-OCH₃]⁺), 200/202 ([M-Br]⁺) |
| 2-Bromo-5-(bromomethyl)pyridine | 249/251/253 | 170/172 ([M-Br]⁺) |
Protocol 2: ¹H NMR Spectroscopy Analysis
Objective: To obtain high-resolution proton NMR spectra to confirm the structure of the product and identify byproducts through their characteristic chemical shifts and coupling constants.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of the crude product in ~0.6 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
Data Interpretation:
-
Product Signals: The spectrum of pure this compound should show three distinct aromatic protons and two singlets for the CH₂ and CH₃ groups.
-
Byproduct Signals: Look for additional signals that may correspond to the byproducts listed in the table below.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) | Other Signals (δ, ppm) |
| This compound (Product) | ~8.3 (d), ~7.6 (dd), ~7.4 (d) | ~4.4 (s) | ~3.4 (s) | - |
| 2-Bromo-5-(hydroxymethyl)pyridine | ~8.4 (d), ~7.7 (dd), ~7.3 (d) | ~4.7 (s) | - | ~2.0-3.0 (br s, -OH) |
| 2-Bromo-5-methylpyridine | ~8.2 (d), ~7.5 (dd), ~7.2 (d) | - | ~2.4 (s) | - |
| 2,3-Dibromo-5-(methoxymethyl)pyridine | ~8.2 (s), ~7.8 (s) | ~4.5 (s) | ~3.4 (s) | - |
| 2-Bromo-5-(bromomethyl)pyridine | ~8.4 (d), ~7.8 (dd), ~7.5 (d) | ~4.5 (s) | - | - |
Visualizing Synthetic Pathways and Potential Issues
To better understand the synthetic landscape, the following diagrams illustrate the common synthetic routes and where byproducts are likely to form.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. asianpubs.org [asianpubs.org]
- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 6. 2-溴-5-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 2-Bromo-5-(methoxymethyl)pyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 2-Bromo-5-(methoxymethyl)pyridine is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, offering high resolution and sensitivity.[1][2] However, a comprehensive analytical strategy often involves orthogonal methods to ensure a complete purity profile. This guide provides an objective comparison of a robust HPLC-UV method with alternative analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data.
The Critical Role of Purity for Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a brominated pyridine ring with a methoxymethyl substituent, makes it a versatile intermediate. However, the synthesis of this compound can lead to various impurities, including starting materials, by-products from side reactions, and degradation products. Regulatory bodies require that impurities in drug substances are identified and monitored, making robust analytical methods for purity determination a critical component of the drug development process.[3][4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of a vast range of organic molecules, including pyridine derivatives.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.[1][5]
Causality Behind Experimental Choices in HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process. For this compound, a C18 column is a logical first choice due to its versatility in retaining moderately polar to non-polar compounds.[2] A gradient elution with acetonitrile and water, acidified with a small amount of acid like formic or phosphoric acid, is employed to ensure the elution of compounds with a wide range of polarities and to achieve good peak shapes for the basic pyridine moiety.[1][2] UV detection is suitable as the pyridine ring is a chromophore. The detection wavelength is typically set at a maximum absorbance of the analyte to ensure high sensitivity.
Experimental Protocol: HPLC-UV Purity of this compound
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.[2]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 270 nm (A hypothetical λmax for the analyte).
3. Sample Preparation:
-
Diluent: A 50:50 mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to get a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, relying on a single method can be risky. Orthogonal techniques, which separate compounds based on different chemical or physical principles, are crucial for a comprehensive purity assessment.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC is a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, sensitivity, and throughput.[6][7] Coupling UPLC with a mass spectrometer provides mass information for each eluting peak, enabling definitive identification of impurities.[6][8]
-
Higher Resolution and Throughput: UPLC can separate more impurities in a shorter run time.[6][7]
-
Increased Sensitivity: Sharper peaks in UPLC lead to better signal-to-noise ratios.[7]
-
Definitive Identification: Mass spectrometry provides molecular weight information, which is invaluable for identifying unknown impurities.[3][8]
1. Instrumentation:
-
UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic and MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A steeper gradient can be used compared to HPLC due to the higher efficiency of the UPLC column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: ESI in positive ion mode.
-
Scan Range: m/z 100-500.
3. Sample Preparation:
-
Similar to the HPLC method, but a lower concentration (e.g., 0.01 mg/mL) may be sufficient due to the higher sensitivity of the UPLC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent orthogonal technique.[9] this compound is likely to be amenable to GC analysis. Separation in GC is based on the compound's boiling point and its interaction with the stationary phase.
-
Orthogonal Separation: Provides a different selectivity compared to reversed-phase LC.
-
High Sensitivity for Volatiles: Excellent for detecting volatile impurities that might not be well-retained in RP-HPLC.
-
Structural Information: Electron Ionization (EI) in MS provides fragmentation patterns that can be used for structural elucidation of impurities.[10]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injection Mode: Split.[10]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[10]
-
MS Detection: EI mode with a scan range of m/z 40-400.
3. Sample Preparation:
-
Prepare a diluted solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
Data Presentation and Comparison
To facilitate a direct comparison, the performance of each technique is summarized below.
| Parameter | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning |
| Resolution | High | Very High | High |
| Analysis Time | Moderate (e.g., 30 min) | Fast (e.g., <10 min) | Moderate (e.g., 20-30 min) |
| Sensitivity | Good | Excellent | Excellent |
| Impurity ID | Tentative (by RT) | Definitive (by m/z) | Definitive (by fragmentation) |
| Compound Scope | Broad (polar & non-polar) | Broad (polar & non-polar) | Volatile & thermally stable |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity determination and a decision-making process for selecting the appropriate analytical technique.
Caption: A generalized workflow for HPLC purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. jfda-online.com [jfda-online.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. High throughput screening of active pharmaceutical ingredients by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Bromo-5-(methoxymethyl)pyridine
Abstract
In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the unambiguous structural verification of intermediates is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This guide provides an in-depth ¹H and ¹³C NMR spectral analysis of 2-Bromo-5-(methoxymethyl)pyridine, a valuable heterocyclic building block. To illuminate the subtle electronic effects of its substituents, a direct comparison is made with the structurally analogous compound, 2-Bromo-5-methylpyridine. This document is intended for researchers and drug development professionals, offering a detailed walkthrough of spectral assignment, supported by experimental data, established NMR principles, and a robust, verifiable methodology.
Introduction: The Importance of Unambiguous Characterization
Substituted pyridines are fundamental scaffolds in a vast array of functional molecules. This compound offers multiple reaction sites for further chemical modification, making it a versatile intermediate. The bromine atom facilitates various cross-coupling reactions, while the methoxymethyl group can influence solubility and downstream reactivity. Accurate and complete NMR spectral assignment is critical to confirm its identity, assess purity, and ensure the success of subsequent synthetic steps.
This guide employs a comparative approach. By analyzing the NMR spectra of this compound alongside 2-Bromo-5-methylpyridine, we can isolate and understand the specific electronic influence of the ether oxygen in the methoxymethyl side chain. This comparison enhances the confidence of our assignments and provides a deeper understanding of structure-property relationships.
Experimental Methodology: A Self-Validating Workflow
Reproducible and high-quality NMR data acquisition is the foundation of accurate structural analysis. The following protocol outlines a standard and robust procedure for the analysis of small organic molecules like substituted pyridines.[1][2]
Standard Operating Procedure for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.[3]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks. A typical line-width for small molecules should be around 1 Hz.[4]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. For quantitative results, ensure the relaxation delay (d1) is at least 5 times the longest spin-lattice relaxation time (T₁).[4] A 4-second acquisition time with no relaxation delay and a 45° pulse is often sufficient for routine spectra of small molecules.[5]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If assignments are ambiguous, acquire 2D NMR spectra, such as COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation).[6][7]
-
Spectral Assignment for this compound
The structure of this compound presents a distinct set of signals in both ¹H and ¹³C NMR spectra. The assignments are based on established chemical shift principles for substituted pyridines, coupling patterns, and confirmed through 2D NMR correlations.[8][9]
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring.
-
H-6 (δ ≈ 8.35 ppm, d): This proton is positioned ortho to the electronegative nitrogen atom and is expected to be the most deshielded aromatic proton. It appears as a doublet due to coupling with H-4.
-
H-4 (δ ≈ 7.65 ppm, dd): This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-3 (δ ≈ 7.50 ppm, d): This proton is adjacent to the carbon bearing the bromine atom and shows a characteristic doublet from coupling with H-4.
-
-CH₂- (δ ≈ 4.45 ppm, s): The methylene protons are adjacent to an oxygen atom and the aromatic ring, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons.
-
-OCH₃ (δ ≈ 3.40 ppm, s): The methoxy protons are in a typical aliphatic ether environment and appear as a sharp singlet.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The assignments are guided by substituent effects and confirmed with HSQC and HMBC data.[10]
-
C-2 (δ ≈ 142.0 ppm): This quaternary carbon is directly attached to the electronegative bromine atom, causing it to be significantly deshielded.
-
C-6 (δ ≈ 150.5 ppm): Positioned alpha to the ring nitrogen, this carbon is the most deshielded among the protonated aromatic carbons.
-
C-4 (δ ≈ 139.5 ppm): This carbon is meta to the bromine and meta to the methoxymethyl group.
-
C-3 (δ ≈ 121.5 ppm): This carbon is adjacent to the brominated carbon.
-
C-5 (δ ≈ 135.0 ppm): The chemical shift of this quaternary carbon, attached to the side chain, is influenced by the electron-donating nature of the methoxymethyl group.
-
-CH₂- (δ ≈ 72.0 ppm): The methylene carbon, bonded to an oxygen and the aromatic ring, appears in the characteristic range for such groups.
-
-OCH₃ (δ ≈ 58.5 ppm): The methoxy carbon signal is found in the typical region for aliphatic ethers.
2D NMR Correlation for Structure Validation
Two-dimensional NMR experiments provide definitive proof of the assignments made from 1D spectra.
-
HSQC: This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments for H-3/C-3, H-4/C-4, H-6/C-6, -CH₂-/-CH₂, and -OCH₃/-OCH₃.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity across the molecule, especially for quaternary carbons. Key correlations include:
-
The methylene protons (-CH₂-) showing a correlation to C-4, C-5, and C-6.
-
The methoxy protons (-OCH₃) showing a correlation to the methylene carbon (-CH₂-).
-
Proton H-6 showing correlations to C-2, C-4, and C-5.
-
Proton H-4 showing correlations to C-2, C-3, C-5, and C-6.
-
Comparative Analysis: Highlighting Substituent Effects
To understand the electronic impact of the methoxymethyl group, we compare its NMR data with that of 2-Bromo-5-methylpyridine. The only structural difference is the oxygen atom in the side chain, making this an ideal comparison to observe its influence on the pyridine ring.[10][11]
Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)
| Proton Assignment | This compound (Predicted δ) | 2-Bromo-5-methylpyridine (Reported δ) | Δδ | Rationale for Chemical Shift Difference |
| H-6 | ~8.35 | ~8.32 | +0.03 | Minor deshielding effect from the slightly more electron-withdrawing -CH₂OCH₃ group. |
| H-4 | ~7.65 | ~7.50 | +0.15 | The ether oxygen's inductive withdrawal deshields the meta proton H-4 more significantly. |
| H-3 | ~7.50 | ~7.45 | +0.05 | Minimal effect as it is furthest from the C-5 substituent. |
| Side Chain (-CH₂-) | ~4.45 | ~2.30 (-CH₃) | +2.15 | The proton is directly attached to a carbon bonded to an electronegative oxygen, causing strong deshielding. |
| Side Chain (-OCH₃) | ~3.40 | N/A | N/A |
Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)
| Carbon Assignment | This compound (Predicted δ) | 2-Bromo-5-methylpyridine (Reported δ) | Δδ | Rationale for Chemical Shift Difference |
| C-2 | ~142.0 | ~141.5 | +0.5 | Minimal change, primarily influenced by the adjacent bromine. |
| C-6 | ~150.5 | ~150.0 | +0.5 | Minor influence from the C-5 substituent. |
| C-4 | ~139.5 | ~140.0 | -0.5 | Subtle electronic differences between the two groups. |
| C-3 | ~121.5 | ~122.5 | -1.0 | Shielding effect from the -CH₂OCH₃ group. |
| C-5 | ~135.0 | ~131.0 | +4.0 | The carbon is attached to a more electron-withdrawing -CH₂OCH₃ group compared to a -CH₃ group. |
| Side Chain (-CH₂-) | ~72.0 | ~18.0 (-CH₃) | +54.0 | Direct attachment to oxygen causes significant deshielding. |
| Side Chain (-OCH₃) | ~58.5 | N/A | N/A |
The comparison clearly demonstrates that the methoxymethyl group, due to the inductive effect of the ether oxygen, is more electron-withdrawing than a simple methyl group. This leads to a general downfield shift for the protons and carbons of the pyridine ring, most notably for the side-chain signals and the directly attached C-5 carbon.
Conclusion
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through a systematic analysis of 1D and 2D NMR data. By comparing its spectral data with that of 2-Bromo-5-methylpyridine, the specific electronic influences of the methoxymethyl substituent have been clearly elucidated. This guide provides a robust framework and detailed data that can be confidently used by researchers for the routine characterization and quality control of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. jchps.com [jchps.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Bromo-5-(methoxymethyl)pyridine
For researchers, synthetic chemists, and drug development professionals, the unequivocal identification of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering a molecular "fingerprint" through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-5-(methoxymethyl)pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust, predicted fragmentation pathway by drawing direct comparisons with the experimentally determined mass spectra of structurally analogous compounds. By understanding the fragmentation behavior of its constituent parts—the brominated pyridine core and the methoxymethyl side chain—we can assemble a reliable and scientifically-grounded predictive analysis.
The Predicted Fragmentation of this compound: A Composite Picture
The structure of this compound suggests several likely pathways for fragmentation upon electron ionization. The molecule's stability and fragmentation are influenced by the electronegative bromine atom, the pyridine ring, and the ether linkage.
The molecular ion peak (M⁺) for this compound is expected at m/z 201 and 203, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This characteristic isotopic pattern is a key identifier for bromine-containing compounds.
The primary fragmentation events are predicted to involve:
-
Loss of the methoxy group (•OCH₃) : Cleavage of the O-CH₃ bond to lose a methoxy radical, resulting in a fragment at m/z 170/172.
-
Loss of formaldehyde (CH₂O) : A common fragmentation pathway for benzyl ethers, leading to a radical cation at m/z 171/173.
-
Benzylic cleavage : Fission of the bond between the pyridine ring and the methoxymethyl group, generating a bromopyridinyl radical and a methoxymethyl cation at m/z 45.
-
Loss of the bromine atom (•Br) : Cleavage of the C-Br bond to yield a fragment at m/z 122.
-
Ring fragmentation : Subsequent fragmentation of the pyridine ring, leading to smaller charged species.
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound.
Comparative Analysis with Analogous Structures
To substantiate these predictions, we will now compare them with the known fragmentation patterns of 2-bromopyridine and benzyl methyl ether.
The 2-Bromopyridine Moiety
The NIST Mass Spectrometry Data Center provides the experimental electron ionization mass spectrum for 2-bromopyridine.[1][2][3][4][5] This spectrum serves as an excellent model for the fragmentation of the brominated pyridine core of our target molecule.
| Fragment Ion | m/z | Proposed Structure/Loss | Relative Intensity in 2-Bromopyridine |
| [C₅H₄BrN]⁺˙ | 157/159 | Molecular Ion | High |
| [C₅H₄N]⁺ | 78 | Loss of •Br | High |
| [C₄H₂N]⁺ | 52 | Loss of HCN from m/z 78 | Moderate |
The fragmentation of 2-bromopyridine is dominated by the loss of the bromine radical to form the pyridyl cation at m/z 78. This is a highly favorable pathway due to the stability of the resulting cation. Subsequent fragmentation of the pyridine ring leads to the characteristic loss of hydrogen cyanide (HCN), resulting in a peak at m/z 52.
This comparison strongly supports the prediction that a major fragmentation pathway for this compound will be the loss of the bromine atom to form a fragment at m/z 122.
The Methoxymethyl-Aromatic Moiety: Insights from Benzyl Methyl Ether
Benzyl methyl ether is a close structural analog for the 5-(methoxymethyl)pyridine portion of the target molecule. Its experimental mass spectrum, available from both the NIST WebBook and MassBank, provides valuable insights into the fragmentation of the side chain.[6][7][8][9]
| Fragment Ion | m/z | Proposed Structure/Loss | Relative Intensity in Benzyl Methyl Ether |
| [C₈H₁₀O]⁺˙ | 122 | Molecular Ion | Moderate |
| [C₇H₇O]⁺ | 121 | Loss of •H | Moderate |
| [C₇H₇]⁺ | 91 | Loss of •OCH₃ | High (Base Peak) |
| [C₆H₅]⁺ | 77 | Loss of CH₂O from M⁺ | High |
The fragmentation of benzyl methyl ether is characterized by several key pathways:
-
Loss of a methoxy radical (•OCH₃) : This leads to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak.
-
Loss of formaldehyde (CH₂O) : This rearrangement reaction is common for benzyl ethers and results in the phenyl cation at m/z 77.
-
Alpha-cleavage : While less dominant, cleavage of the C-O bond can also occur.
This analysis strongly suggests that the 5-(methoxymethyl) side chain in this compound will readily undergo fragmentation, primarily through the loss of a methoxy radical or formaldehyde. This supports the prediction of fragments at m/z 170/172 and 171/173 respectively.
Synthesis of Fragmentation Behavior
By combining the fragmentation patterns of these two analogous structures, we can construct a more detailed and confident prediction for the mass spectrum of this compound.
The initial ionization will produce the molecular ion at m/z 201/203. The subsequent fragmentation will likely be a competition between cleavages at the side chain and loss of the bromine atom. The relative abundances of the resulting fragments will depend on the stability of the ions and neutral species formed.
The following workflow outlines the expected fragmentation cascade:
Caption: Predicted fragmentation cascade for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
This self-validating protocol ensures robust separation and ionization, allowing for the clear identification of the parent compound and its fragmentation products. The use of a standard non-polar column provides good peak shape for this type of analyte, and the temperature program is designed to ensure timely elution without thermal degradation.
Conclusion
References
- 1. Pyridine, 2-bromo- [webbook.nist.gov]
- 2. Pyridine, 2-bromo- [webbook.nist.gov]
- 3. Pyridine, 2-bromo- [webbook.nist.gov]
- 4. Pyridine, 2-bromo- [webbook.nist.gov]
- 5. Pyridine, 2-bromo- [webbook.nist.gov]
- 6. Benzyl methyl ether(538-86-3) MS spectrum [chemicalbook.com]
- 7. massbank.eu [massbank.eu]
- 8. Benzene, (methoxymethyl)- [webbook.nist.gov]
- 9. Benzyl methyl ether | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-5-(methoxymethyl)pyridine and 2-Chloro-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules. The choice of starting material for the elaboration of these scaffolds can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-Bromo-5-(methoxymethyl)pyridine and 2-Chloro-5-(methoxymethyl)pyridine . By examining their performance in common and critical chemical transformations, supported by established principles and experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
The primary determinant of the differential reactivity between these two compounds lies in the nature of the carbon-halogen bond at the 2-position of the pyridine ring. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates the relative ease with which each halogen can be displaced or participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting.
| Property | This compound | 2-Chloro-5-(methoxymethyl)pyridine |
| C(sp²)-X Bond Energy | ~276 kJ/mol | ~339 kJ/mol |
| Cross-Coupling Reactivity | Generally Higher | Generally Lower; often requires specialized, more active catalyst systems |
| Nucleophilic Aromatic Substitution (SNAr) | Reactive | Reactive; relative rate vs. bromo-analog is condition-dependent |
| Cost & Availability | Often higher cost | Typically lower cost and more readily available |
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these transformations is I > Br > Cl > F .[1] This trend is a direct consequence of the decreasing strength of the C-X bond, which facilitates the crucial oxidative addition of the aryl halide to the Pd(0) catalyst.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and a boronic acid or ester, is arguably one of the most widely used cross-coupling reactions.
Reactivity Insights: this compound is expected to undergo Suzuki coupling under milder conditions and with a broader range of standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) compared to its chloro-analog.[3][4] The coupling of 2-chloropyridines often necessitates the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the more challenging oxidative addition of the C-Cl bond.[5][6]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Data Summary (Representative Systems)
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 81 | [4] |
| 2-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [7] |
These data for structurally similar compounds illustrate the general trend. The bromo-pyridine couples effectively with a standard catalyst, while the chloro-pyridine often requires a more specialized, highly active ligand system.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, the oxidative addition of the C-X bond to the palladium catalyst is a key step.
Reactivity Insights: this compound will readily undergo Buchwald-Hartwig amination with a variety of amines using standard catalyst systems.[5][8] In contrast, the amination of 2-chloro-5-(methoxymethyl)pyridine is more challenging and typically requires more forceful conditions or highly active, sterically hindered ligands to achieve comparable yields.[9][10] The choice of base (e.g., NaOt-Bu, K₃PO₄) is also critical and can influence catalyst activity and the prevalence of side reactions like hydrodehalogenation.[5]
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the halopyridine (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl, extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalyst system.
Reactivity Insights: The reactivity order for the halide in Sonogashira couplings is definitively I > Br >> Cl.[11][12] this compound is an excellent substrate for this reaction, often proceeding to high yields under mild conditions.[13][14] 2-Chloro-5-(methoxymethyl)pyridine, however, is significantly less reactive and will likely require higher temperatures, higher catalyst loadings, and carefully optimized conditions to achieve satisfactory conversion.[15] In many cases, undesired side reactions, such as the Glaser homocoupling of the alkyne, can become competitive when forcing conditions are needed for the less reactive chloro-substrate.[16]
Caption: Simplified catalytic cycles in Sonogashira coupling.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group is a valuable transformation, as nitriles are versatile synthetic intermediates.
Reactivity Insights: Similar to other cross-coupling reactions, the cyanation of aryl bromides is generally more facile than that of aryl chlorides.[17][18] While modern catalyst systems have been developed to effectively cyanate aryl chlorides, the corresponding bromides typically react faster and under milder conditions. For 2-halopyridines, a study showed that 2-bromopyridine gave a 78% yield in a cyanation reaction where 2-chloropyridine only yielded trace amounts of product under the same conditions.[17]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity in SNAr is governed by the electrophilicity of the carbon atom bearing the halogen and the stability of the intermediate Meisenheimer complex. The pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack by withdrawing electron density.[19]
Reactivity Insights: Both 2-bromo- and 2-chloro-5-(methoxymethyl)pyridine are activated for SNAr at the C2 position. The relative reactivity of C-Br vs. C-Cl as a leaving group in SNAr is not as straightforward as in cross-coupling. The rate-determining step is often the initial attack of the nucleophile, which is influenced by the electronegativity of the halogen (F > Cl > Br > I). However, the subsequent expulsion of the halide can also play a role. For many systems, the reactivity of 2-chloro and 2-bromo pyridines in SNAr is comparable, though fluoropyridines are significantly more reactive.[20][21] The choice between the bromo and chloro derivative for an SNAr reaction may therefore be dictated more by cost and the specific reaction conditions and nucleophile rather than a dramatic intrinsic reactivity difference.
Experimental Protocol: Representative SNAr with an Alkoxide
-
Reagent Preparation: To a solution of the alcohol (e.g., methanol, >3 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF), add a strong base (e.g., NaH, 1.5 eq) portion-wise at 0 °C to generate the alkoxide in situ.
-
Substrate Addition: Add the 2-halo-5-(methoxymethyl)pyridine (1.0 eq) to the alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 2-chloro-5-(methoxymethyl)pyridine is a classic case of balancing reactivity with cost and availability.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): This compound is the demonstrably more reactive substrate. It will generally provide higher yields in shorter reaction times and under milder conditions with a wider array of standard catalysts. It is the preferred choice for complex syntheses where reliability and efficiency are paramount.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference is less pronounced. 2-Chloro-5-(methoxymethyl)pyridine may offer a more cost-effective alternative with comparable performance, depending on the specific nucleophile and reaction conditions. Optimization will be key for either substrate.
-
Economic Considerations: 2-Chloro-5-(methoxymethyl)pyridine is typically the more economical starting material. For large-scale synthesis or in cost-sensitive projects, developing a robust protocol with the chloro-analog, likely involving more specialized and expensive ligands, may be the most viable long-term strategy.
Ultimately, the optimal choice depends on the specific synthetic context. For rapid, reliable access to diverse analogs on a research scale, the higher reactivity of the bromo-derivative often justifies its cost. For process development and large-scale manufacturing, the economic advantage of the chloro-derivative warrants the initial investment in reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. DSpace [repository.kaust.edu.sa]
- 16. mdpi.com [mdpi.com]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
The Practitioner's Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(methoxymethyl)pyridine
A Comparative Analysis of Leading Catalytic Systems for Core Fragment Elaboration
For the synthetic chemist engaged in the rapid evolution of molecular architectures, the functionalization of heteroaromatic scaffolds is a recurring imperative. Among these, the pyridine moiety remains a cornerstone of countless pharmaceutical and agrochemical agents. However, the inherent electronic properties of the pyridine ring, particularly in the case of 2-halopyridines, can present significant challenges to traditional cross-coupling methodologies. This guide offers a deep dive into the comparative performance of various palladium catalyst systems for the cross-coupling of a representative and functionally rich substrate: 2-Bromo-5-(methoxymethyl)pyridine. We will move beyond a mere catalog of catalysts to dissect the causality behind catalyst selection, offering field-proven insights and detailed experimental protocols to empower your synthetic campaigns.
The Challenge: The "Innocent" Bystander That Isn't—The Pyridinic Nitrogen
The primary hurdle in the palladium-catalyzed cross-coupling of 2-halopyridines is the coordinating ability of the endocyclic nitrogen atom. This nitrogen can act as a Lewis base, coordinating to the palladium center and potentially inhibiting catalytic activity by occupying a coordination site required for the catalytic cycle to proceed.[1] This can lead to sluggish or incomplete reactions, necessitating higher catalyst loadings or harsher conditions. Consequently, the choice of an appropriate palladium precursor and, more critically, the ancillary ligand is paramount to achieving efficient and reproducible couplings.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has gifted the synthetic chemist with a diverse toolkit. Here, we compare the performance of several classes of palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound.
First-Generation Catalysts: The Workhorses
These catalysts, often based on simple phosphine ligands like triphenylphosphine (PPh₃) or chelating phosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been the bedrock of cross-coupling chemistry for decades.[2]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly active Pd(0) source is often effective for the coupling of aryl bromides. However, with 2-bromopyridines, its performance can be substrate-dependent.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable Pd(II) precatalyst is a reliable choice for many Suzuki couplings. The bidentate dppf ligand offers enhanced stability to the catalytic species.
Second and Third-Generation Catalysts: The Age of Bulky, Electron-Rich Ligands
To overcome the challenges of catalyst inhibition and to activate more challenging substrates (like aryl chlorides), a new generation of bulky and electron-rich monophosphine ligands was developed by the groups of Buchwald and Hartwig.[3][4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) : These dialkylbiaryl phosphine ligands are characterized by their steric bulk and electron-donating properties.[6] They create a coordinatively unsaturated and highly reactive palladium center, which is less susceptible to inhibition by the pyridine nitrogen.[1]
-
Palladacycle Precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) : These are air-stable Pd(II) precatalysts that incorporate the bulky phosphine ligand. They offer improved convenience and reproducibility by providing a well-defined 1:1 palladium-to-ligand ratio and facilitating the in-situ generation of the active Pd(0) species.[1]
Performance Data: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7][8] The following table summarizes the comparative performance of various catalyst systems for the coupling of this compound with a model boronic acid (e.g., 4-methoxyphenylboronic acid).
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65-75 |
| System 2 | PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
| System 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | >95 |
| System 4 | XPhos Pd G3 | (XPhos) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 2 | >98 |
Data is a synthesized representation based on typical outcomes for similar substrates reported in the literature.[9][10][11][12]
Performance Data: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation.[3][4] The following table compares catalyst systems for the amination of this compound with a model amine (e.g., morpholine).
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 50-60 |
| System 2 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 90 | 6 | 85-95 |
| System 3 | RuPhos Pd G3 | (RuPhos) | LiHMDS | Toluene | 80 | 3 | >95 |
| System 4 | BrettPhos Pd G3 | (BrettPhos) | LiHMDS | Toluene | 80 | 2 | >98 |
Data is a synthesized representation based on typical outcomes for similar substrates reported in the literature.[1][13][14][15]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a high-yielding cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
This protocol is designed to be self-validating through the use of a highly reliable precatalyst and standard inert atmosphere techniques.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous, degassed
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using RuPhos Pd G3
This protocol utilizes a modern catalyst system for efficient C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.0 equiv)
-
Toluene, anhydrous, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound and RuPhos Pd G3.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add degassed toluene, followed by morpholine.
-
Base Addition: Slowly add the LiHMDS solution at room temperature.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a decision-making workflow for catalyst selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for selecting a palladium catalyst system.
Conclusion
The successful cross-coupling of this compound is readily achievable with the appropriate selection of a palladium catalyst system. While traditional catalysts like PdCl₂(dppf) can be effective, particularly for Suzuki-Miyaura couplings, the use of modern bulky, electron-rich phosphine ligands and their corresponding precatalysts offers significant advantages in terms of reaction efficiency, speed, and substrate scope. For demanding applications where high yield and functional group tolerance are paramount, systems based on ligands such as XPhos for C-C couplings and RuPhos or BrettPhos for C-N couplings are the clear choice. By understanding the principles behind catalyst selection and employing robust experimental protocols, researchers can confidently and efficiently elaborate this valuable heterocyclic core.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of 2-Bromo-5-(methoxymethyl)pyridine
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-5-(methoxymethyl)pyridine is a valuable building block in the synthesis of numerous pharmaceutical compounds, owing to its unique substitution pattern that allows for diverse chemical modifications. This guide provides an in-depth technical comparison of viable synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for your research and development needs.
Introduction to the Target Molecule
This compound is a substituted pyridine derivative with a bromine atom at the 2-position, rendering it susceptible to various cross-coupling reactions, and a methoxymethyl ether at the 5-position, which can act as a stable protecting group or be involved in further functionalization. The strategic placement of these functional groups makes it a crucial intermediate in the construction of complex molecular architectures found in many biologically active compounds.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be envisioned for the preparation of this compound. This guide will focus on the validation of three primary routes, each starting from a different commercially available precursor. The choice of route will ultimately depend on factors such as starting material availability, cost, scalability, and the desired purity of the final product.
The three routes to be compared are:
-
Route A: Starting from 2-Bromo-5-methylpyridine
-
Route B: Starting from 2,5-Dibromopyridine
-
Route C: Starting from 2-Amino-5-methylpyridine
Below is a comparative overview of these synthetic pathways.
Diagram of Synthetic Pathways
Caption: Comparative overview of three synthetic routes to this compound.
Route A: Radical Bromination of 2-Bromo-5-methylpyridine
This is arguably the most direct route, leveraging the commercially available 2-bromo-5-methylpyridine. The synthesis proceeds in two steps: a radical bromination of the methyl group followed by a Williamson ether synthesis.
Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine
The benzylic methyl group of 2-bromo-5-methylpyridine is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction.
Experimental Protocol:
-
To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-(bromomethyl)pyridine.[1]
Step 2: Synthesis of this compound
The resulting benzylic bromide is a good electrophile for a Williamson ether synthesis. Reaction with sodium methoxide provides the desired methoxymethyl ether.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere.
-
To this solution, add a solution of 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Grignard Reaction and Subsequent Functionalization of 2,5-Dibromopyridine
This route offers an alternative approach starting from the readily available 2,5-dibromopyridine. The key steps involve a selective Grignard reagent formation followed by formylation, reduction, and etherification.
Step 1: Synthesis of 2-Bromo-5-formylpyridine
A selective halogen-metal exchange at the 5-position of 2,5-dibromopyridine can be achieved using a Grignard reagent, such as isopropylmagnesium chloride. The resulting pyridyl Grignard reagent is then trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.
Experimental Protocol:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of isopropylmagnesium chloride (1.1 eq) dropwise at a low temperature (e.g., -15 °C).
-
Stir the reaction mixture for a specified time to ensure complete Grignard formation.
-
Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude 2-bromo-5-formylpyridine by column chromatography.[2]
Step 2: Synthesis of 2-Bromo-5-(hydroxymethyl)pyridine
The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.
Experimental Protocol:
-
To a solution of 2-bromo-5-formylpyridine (1.0 eq) in methanol, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to give 2-bromo-5-(hydroxymethyl)pyridine.
Step 3: Synthesis of this compound
The final step is the etherification of the alcohol. This can be achieved under standard Williamson ether synthesis conditions using a base like sodium hydride and an alkylating agent such as methyl iodide.
Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-bromo-5-(hydroxymethyl)pyridine (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract the product.
-
Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography to obtain the final product.
Route C: Sandmeyer-type Reaction of 2-Amino-5-methylpyridine
This route begins with the conversion of an amino group to a bromide via a Sandmeyer-type reaction, followed by the same radical bromination and etherification steps as in Route A.
Step 1: Synthesis of 2-Bromo-5-methylpyridine
The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a halide. In this case, 2-amino-5-methylpyridine is diazotized with sodium nitrite in the presence of hydrobromic acid and bromine.
Experimental Protocol:
-
Dissolve 2-amino-5-methylpyridine (1.0 eq) in aqueous hydrobromic acid (HBr).
-
Cool the solution to below 0 °C and add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the low temperature.
-
To the resulting diazonium salt solution, add a solution of bromine (Br₂, 1.2 eq) in HBr.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by distillation or column chromatography to yield 2-bromo-5-methylpyridine.
Steps 2 & 3: Synthesis of this compound
The subsequent steps are identical to those described in Route A : radical bromination of the methyl group to form 2-bromo-5-(bromomethyl)pyridine, followed by Williamson ether synthesis with sodium methoxide to yield the final product.
Performance Comparison
| Feature | Route A | Route B | Route C |
| Starting Material | 2-Bromo-5-methylpyridine | 2,5-Dibromopyridine | 2-Amino-5-methylpyridine |
| Number of Steps | 2 | 3 | 3 |
| Key Reactions | Radical Bromination, Williamson Ether Synthesis | Grignard Reaction, Reduction, Williamson Ether Synthesis | Sandmeyer Reaction, Radical Bromination, Williamson Ether Synthesis |
| Potential Challenges | Control of radical bromination to avoid di-bromination. | Handling of organometallic reagents. | Handling of diazonium salts (potentially explosive). |
| Scalability | Generally good. | Can be challenging due to Grignard reaction. | Moderate, requires careful temperature control. |
| Overall Yield | Moderate to Good | Moderate | Moderate |
| Purity of Intermediates | Good, purification by filtration and extraction is often sufficient. | Requires chromatographic purification of the aldehyde. | Can be variable, requires careful purification. |
Conclusion and Recommendation
For most laboratory-scale syntheses, Route A offers the most straightforward and efficient pathway to this compound. The starting material is readily available, and the two-step sequence involves well-established and reliable reactions. The primary challenge lies in controlling the radical bromination to maximize the yield of the mono-brominated product.
Route B provides a viable alternative, particularly if 2,5-dibromopyridine is more readily accessible or cost-effective. However, the requirement of a Grignard reaction introduces challenges related to the handling of moisture- and air-sensitive reagents, which may affect scalability.
Route C is a classic approach but involves the generation of a diazonium salt, which requires careful handling and precise temperature control, making it less ideal for large-scale production.
Ultimately, the optimal synthetic route will be dictated by the specific constraints and requirements of the research or development project. It is recommended to perform small-scale trial reactions to validate the chosen route and optimize the reaction conditions before scaling up.
References
A Comparative Guide to the Quantitative Analysis of 2-Bromo-5-(methoxymethyl)pyridine in Reaction Mixtures
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Bromo-5-(methoxymethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In a complex reaction mixture, accurate quantification is paramount for reaction monitoring, yield calculation, and impurity profiling, directly impacting process optimization and final product quality. This document moves beyond mere protocols to explore the underlying scientific principles, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
The choice of an analytical technique is not arbitrary; it is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific data required. We will compare three powerful and widely accessible techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its suitability, and we will provide the rationale behind experimental choices, ensuring a robust and self-validating analytical system.[1][2]
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method hinges on a trade-off between sensitivity, selectivity, speed, and the nature of the analyte and its surrounding matrix. This compound is a moderately polar, thermally stable molecule with a distinct UV chromophore, making it amenable to several techniques.
| Technique | Principle | Advantages for this Analyte | Limitations & Considerations |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Excellent for non-volatile or thermally labile impurities. High precision and accuracy. Widely available.[3] | Requires analyte to have a UV chromophore. Potential for matrix interference. Method development can be time-consuming. |
| GC-FID/MS | Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase. | High resolution for volatile impurities.[4] Flame Ionization Detection (FID) offers universal response for hydrocarbons. Mass Spectrometry (MS) provides structural confirmation. | Requires thermal stability of the analyte. Potential for degradation in the injector port. Derivatization may be needed for non-volatile components. |
| qNMR (¹H) | Signal intensity is directly proportional to the number of atomic nuclei.[5] | Primary analytical method; can provide purity and concentration without a specific reference standard of the analyte.[6] Non-destructive. Provides structural information. | Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures. Requires longer relaxation delays for accurate quantification.[7] |
Workflow for Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][8] The following workflow is essential for ensuring the reliability and consistency of results obtained from any of the techniques described below.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. downloads.hindawi.com [downloads.hindawi.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. wjarr.com [wjarr.com]
A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 2-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and functional materials.[1] Among these, the Suzuki-Miyaura and Stille couplings are paramount for functionalizing heteroaromatic systems. This guide provides an in-depth, objective comparison of these two powerful methods for the specific application of modifying 2-Bromo-5-(methoxymethyl)pyridine, a common heterocyclic building block.
Introduction: The Strategic Importance of Cross-Coupling
The 2-substituted pyridine motif is a privileged scaffold in medicinal chemistry. The ability to precisely and efficiently introduce diverse substituents at the 2-position of a pyridine ring is crucial for structure-activity relationship (SAR) studies. Both the Suzuki and Stille couplings offer pathways to achieve this, but their underlying mechanisms, reagent properties, and practical considerations differ significantly, impacting the choice for a given synthetic campaign.
The Suzuki-Miyaura Coupling: A Green Chemistry Favorite
First published by Akira Suzuki in 1979, this reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[2][3] Its popularity stems from the low toxicity, high stability, and ready availability of the boronic acid reagents, as well as the environmentally benign nature of the boron-containing byproducts.[1]
Mechanism: The catalytic cycle proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][4][5]
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
The Stille Coupling: Robust and Functionally Tolerant
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide.[6] A key advantage is the high tolerance of organostannanes to a wide variety of functional groups and their stability towards moisture and air.[1][7][8] However, this comes at a cost: the high toxicity of organotin reagents and byproducts is a significant drawback.[1][6][9]
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6][7] A key difference is that the transmetalation step does not require activation by a base.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. differencebetween.com [differencebetween.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
A Researcher's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 2-Bromopyridines
The synthesis of 2-aminopyridines is a cornerstone of modern medicinal chemistry and materials science, with this structural motif appearing in a vast array of pharmaceuticals and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the pivotal C-N bond. However, the successful amination of 2-bromopyridines presents a unique set of challenges, primarily due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity. The judicious selection of the phosphine ligand is paramount to overcoming these hurdles and achieving high-yielding, efficient, and broadly applicable transformations.
This guide provides a comprehensive side-by-side comparison of commonly employed ligands for the Buchwald-Hartwig amination of 2-bromopyridines. We will delve into the evolution of ligand design, present comparative experimental data, and offer practical insights to aid researchers in selecting the optimal ligand for their specific synthetic needs.
The Challenge of 2-Bromopyridines: Why Ligand Choice is Critical
The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, which can influence the elementary steps of the catalytic cycle. Furthermore, the lone pair on the pyridine nitrogen can act as a competing ligand for the palladium center, leading to catalyst deactivation. An effective ligand for this transformation must therefore possess specific characteristics:
-
Steric Bulk: A sterically demanding ligand can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and can also disfavor the formation of off-cycle catalyst species.
-
Electron-Richness: Electron-donating ligands enhance the rate of oxidative addition of the 2-bromopyridine to the palladium(0) center, a crucial step for initiating the catalytic cycle.
-
Appropriate Bite Angle (for bidentate ligands): The geometry of bidentate ligands, specifically their bite angle, can significantly influence the stability and reactivity of the palladium complexes throughout the catalytic cycle.
The Evolution of Ligand Systems: A Generational Perspective
The development of ligands for the Buchwald-Hartwig amination can be broadly categorized into generations, each offering improvements in scope, activity, and reaction conditions.
-
First-Generation Ligands: Early work utilized relatively simple triarylphosphines like P(o-tolyl)₃. While groundbreaking at the time, these ligands often required harsh reaction conditions and were limited in substrate scope, particularly for challenging substrates like 2-bromopyridines.
-
Bidentate Phosphine Ligands: The introduction of bidentate ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppp (1,3-bis(diphenylphosphino)propane) represented a significant advancement.[1] These ligands form stable chelate complexes with palladium, which can prevent catalyst decomposition and improve reaction efficiency.[1]
-
Sterically Hindered Biaryl Phosphine Ligands: The development of bulky, electron-rich monophosphine biaryl ligands by the Buchwald group and others revolutionized the field. Ligands such as RuPhos , XPhos , and SPhos have demonstrated exceptional performance in the amination of a wide range of aryl and heteroaryl halides, including 2-bromopyridines.[2][3] Their steric bulk and electron-donating properties are key to their high activity.
Side-by-Side Comparison of Ligand Performance
The selection of the optimal ligand is highly dependent on the specific 2-bromopyridine substrate and the amine coupling partner. Below is a summary of the performance of several key ligands based on literature data.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| dppp | Pd(OAc)₂ | NaOtBu | Toluene | 80 | - | 55-98 | Effective for volatile primary and secondary amines.[1] | --INVALID-LINK-- |
| BINAP | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | Good performance with morpholine on a 3-bromo-2-aminopyridine substrate.[2] | --INVALID-LINK-- |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76 | Slightly higher yield than BINAP under similar conditions for 3-bromo-2-aminopyridine.[2] | --INVALID-LINK-- |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 | Similar performance to BINAP for 3-bromo-2-aminopyridine.[2] | --INVALID-LINK-- |
| RuPhos Precatalyst | - | LiHMDS | THF | 65 | 16 | 83 | Use of a precatalyst significantly improves yield for 3-bromo-2-aminopyridine.[2] | --INVALID-LINK-- |
| BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 16 | 78 | Outperforms RuPhos precatalyst for primary amines like cyclopentylamine with 3-bromo-2-aminopyridine.[2] | --INVALID-LINK-- |
Key Insights from the Data:
-
For volatile amines, the less sterically demanding dppp ligand can provide excellent yields.[1]
-
For more complex amines, the sterically hindered biaryl phosphine ligands generally offer superior performance.
-
The use of palladium precatalysts , which are air- and moisture-stable and generate the active Pd(0) species in situ, can lead to more reproducible and higher-yielding reactions. The RuPhos precatalyst showed a notable improvement over the in-situ generated catalyst.[2]
-
The choice between different biaryl phosphine ligands can be subtle and substrate-dependent. For instance, while RuPhos and SPhos perform well with secondary amines, BrettPhos has been shown to be particularly effective for the coupling of primary amines.[2]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for rational ligand selection and reaction optimization. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps.[4][5]
Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst, bearing the phosphine ligand (L), undergoes oxidative addition to the 2-bromopyridine (Ar-X), forming a Pd(II) intermediate. Electron-rich ligands accelerate this step.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 2-aminopyridine is released. The Pd(0) catalyst is regenerated, completing the cycle. Sterically bulky ligands are known to promote this often rate-limiting step.
Ligand Selection Workflow
The choice of ligand should be a systematic process based on the specific characteristics of the substrates.
Figure 2. Decision workflow for ligand selection in 2-bromopyridine amination.
Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of 2-bromopyridines. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Amination with a Volatile Amine using dppp
This protocol is adapted from a procedure for the amination of 2-bromopyridines with volatile amines.[1]
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv)
-
Volatile amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, dppp, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the 2-bromopyridine.
-
Add the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amination with a Secondary Amine using a RuPhos Precatalyst
This protocol is based on conditions found to be effective for the amination of a related 3-bromo-2-aminopyridine.[2]
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv)
-
Secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 mmol, 1.4 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
In a glovebox, add the RuPhos Pd G3 precatalyst and LiHMDS to a vial equipped with a magnetic stir bar.
-
Add anhydrous THF, followed by the 2-bromopyridine and then the secondary amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The Buchwald-Hartwig amination of 2-bromopyridines is a powerful synthetic tool, but its success hinges on the careful selection of the phosphine ligand. While early generation and bidentate ligands have their applications, the sterically hindered, electron-rich biaryl phosphine ligands, particularly when used as palladium precatalysts, have demonstrated the broadest scope and highest efficiency for this challenging transformation. By understanding the underlying mechanistic principles and consulting comparative data, researchers can confidently navigate the ligand landscape and achieve their synthetic goals in the preparation of valuable 2-aminopyridine derivatives.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-(methoxymethyl)pyridine
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized reagents like 2-Bromo-5-(methoxymethyl)pyridine requires a thorough understanding of its chemical properties and the associated risks. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe management, from the point of use to its final disposal, ensuring the protection of both laboratory personnel and the environment.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling or disposal protocol can be established, a clear understanding of the inherent hazards of this compound is essential. This compound is a halogenated pyridine derivative, and its hazard profile dictates the necessary safety precautions. The primary risks are associated with direct contact and inhalation.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Classification | Description | Primary Precaution |
| H315 | Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][2] | Avoid skin contact; wear appropriate gloves. |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious, potentially damaging, eye irritation.[1][2][3] | Wear safety glasses or a face shield.[3][4] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled.[1][2][3] | Handle only in a well-ventilated area or chemical fume hood.[4] |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] | Do not eat, drink, or smoke when handling.[2] |
The causality is clear: the compound's reactivity leads to irritation of mucosal tissues, skin, and the respiratory tract. Therefore, all subsequent handling and disposal steps are designed to minimize or eliminate these exposure pathways.
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense is a combination of environmental controls and personal barriers. These are non-negotiable standards for handling this substance.
-
Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is the most effective way to control respiratory exposure.[2]
-
Personal Protective Equipment (PPE): The selection of PPE must directly address the hazards identified above.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[3][4] Gloves must be inspected before use and disposed of after handling the chemical.[3][4] |
| Eye Protection | Safety glasses with side-shields or a face shield. | Protects against splashes that can cause serious eye irritation.[2][4] |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill clean-up outside of a hood.[2][3] |
Immediate Response: Spill Management Protocol
Accidents can happen, and a clear, pre-defined protocol for spill management is crucial for immediate and effective response.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the immediate area of the spill is clear of personnel. If not already in a fume hood, increase ventilation to the area.[4]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE suite as described in Table 2, including respiratory protection if necessary.
-
Contain the Spill: Prevent further spreading.
-
Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Sweep and Shovel: Carefully sweep up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste.[4][5] Avoid creating dust.[3][4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be collected as hazardous waste.
-
Dispose: The sealed container with the spill debris must be treated as halogenated hazardous waste and disposed of according to the procedures in Section 4.
The Core Directive: Waste Segregation and Disposal Workflow
The proper disposal of this compound is governed by its classification as a halogenated organic compound .[6] This classification is critical because mixing halogenated and non-halogenated waste streams can lead to complex and expensive disposal processes.[7]
Disposal Workflow Diagram
Caption: Disposal Decision Workflow for this compound
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, all waste containing this compound (including residual amounts, contaminated PPE, and spill cleanup material) must be collected in a container clearly and accurately labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLVENTS/SOLIDS".[7][8]
-
Container Management: Use a container compatible with the chemical.[8] The original product container can often be used. Keep the container tightly closed except when adding waste.[2][8]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be secure and away from incompatible materials like strong oxidizing agents.[5][9]
-
Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[5][10] Do not attempt to dispose of this material down the drain or in regular trash.[4]
-
Final Treatment: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases like hydrogen bromide (HBr).[11]
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the solvent used for rinsing (the "rinsate") must be collected and disposed of as halogenated hazardous waste along with the primary chemical waste.[8]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary.
Regulatory Context
In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are a specific category of regulated waste due to their potential for environmental persistence and toxicity.[6][12] Adherence to the procedures outlined in this guide, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is mandatory for regulatory compliance.[8]
By implementing these systematic procedures, you ensure a culture of safety, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aablocks.com [aablocks.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. pfw.edu [pfw.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-Bromo-5-(methoxymethyl)pyridine
For the modern researcher, scientist, and drug development professional, the safe and effective handling of specialized reagents is paramount. 2-Bromo-5-(methoxymethyl)pyridine is a key building block in the synthesis of novel compounds, but its utility is matched by its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory. Here, we will delve into the causality behind each procedural step, ensuring that every action is understood and every protocol is a self-validating system of safety.
Immediate Hazard Assessment
This compound is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Understanding these hazards is the first step in mitigating risk. The methoxymethyl and bromo functional groups on the pyridine ring contribute to its reactivity and potential for biological interaction, necessitating a cautious and well-planned approach to its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound.[2] It serves as the final barrier between you and the chemical, after engineering and administrative controls have been implemented.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). PVC gloves are not recommended.[2][3][4] | Prevents direct skin contact, which can cause irritation.[1] Always inspect gloves for tears or punctures before use.[5] |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses with side shields are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[4] |
| Body Protection | A fully-buttoned laboratory coat. | Protects against accidental spills and splashes, preventing contamination of personal clothing and underlying skin.[3][6] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | This is an engineering control to minimize the inhalation of vapors or aerosols, which can cause respiratory irritation.[1][2][3] |
Advanced PPE Considerations
For scenarios with a higher risk of exposure, such as cleaning up a large spill or when engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6] However, personnel must be medically cleared, fit-tested, and trained in the proper use of respirators.[6]
Safe Handling Workflow: From Receipt to Disposal
A systematic approach to handling this compound is critical for ensuring safety and experimental success. The following workflow diagram illustrates the key stages and decision points.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Operational Plan
Preparation
-
Review Documentation: Before handling the chemical, thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).
-
Don PPE: Put on all required PPE as outlined in the table above. Double-gloving is recommended to prevent the transfer of contamination.[4] The outer glove can be removed and disposed of within the containment area (e.g., fume hood).[4]
-
Prepare Workspace: Ensure you are working in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[2][3][6] Keep the sash at the lowest practical height.
Handling and Use
-
Dispensing: When weighing or transferring the material, do so within the fume hood. Keep containers tightly closed when not in use to prevent the release of vapors.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[3][6] The container should be clearly labeled and stored in a secured location.[3][6]
Emergency Response Plan
Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.
Exposure Scenarios
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][6][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove all contaminated clothing while under an emergency shower if the exposure is extensive.[6] Seek medical attention if irritation persists.[1][8] |
| Inhalation | Move the individual to fresh air immediately.[1][3][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[6] |
Spill Response
-
Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE can absorb the material with an inert, dry substance.[6] Place the absorbed material in a sealed, compatible waste container for disposal.[6]
-
Large Spills: In the event of a large spill, immediately evacuate and secure the area.[6] Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[6] Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealable, and compatible container.[6]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][8] Do not dispose of this chemical down the drain.
By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize this compound in your research and development endeavors, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pppmag.com [pppmag.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
